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2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Documentation Hub

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  • Product: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone
  • CAS: 69413-05-4

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Mechanism of Action and Therapeutic Applications of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Derivatives

Executive Summary In modern drug discovery, the identification of versatile chemical building blocks is critical for developing targeted therapeutics. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS: 37687-18-6) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of versatile chemical building blocks is critical for developing targeted therapeutics. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS: 37687-18-6) has emerged as a privileged electrophilic scaffold. By combining the lipophilic and hydrogen-bonding properties of a 3-methylpyrazole core with the high reactivity of a chloroacetyl moiety, this compound serves as a foundational precursor for synthesizing a vast library of bioactive derivatives. This technical guide explores the structural rationale, downstream mechanisms of action—specifically in neurodegenerative enzyme inhibition and oncology—and the field-proven experimental protocols required to validate these pathways.

Chemical Rationale & Structural Dynamics

The utility of 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone lies in its bifunctional nature. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, acts as a robust pharmacophore capable of engaging in π−π stacking and hydrogen bonding within biological target sites. The addition of the methyl group at the C3 position enhances the molecule's lipophilicity, improving membrane permeability.

Crucially, the N1-linked chloroacetyl group acts as a highly reactive electrophilic center. The α -chloro ketone is primed for bimolecular nucleophilic substitution ( SN​2 ) reactions. When exposed to various nucleophiles—such as primary/secondary amines, thiols, or azides—the chlorine atom acts as an excellent leaving group, allowing for the rapid generation of substituted pyrazole acetamides or thioethers. This synthetic flexibility is the cornerstone of its application in generating targeted libraries [1].

Scaffold_Pathways Scaffold 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (Electrophilic Scaffold) Nucleophiles Nucleophilic Substitution (Amines, Thiols, Azides) Scaffold->Nucleophiles SN2 Reaction Derivatives Substituted Pyrazole Derivatives Nucleophiles->Derivatives Target1 AChE / GST Inhibition (Neurological & Antioxidant) Derivatives->Target1 Binding Affinity (Ki) Target2 ROS Generation & TET Downregulation (Anticancer) Derivatives->Target2 Cellular Modulation

Fig 1: Chemical reactivity of the scaffold and downstream therapeutic target pathways.

Mechanistic Pathways of Downstream Derivatives

Pathway A: Dual Enzymatic Inhibition (AChE & GST)

Derivatives synthesized via the nucleophilic substitution of the chloroacetyl group (e.g., incorporating morpholine, piperidine, or pyrrolidine rings) have demonstrated potent inhibitory effects against Acetylcholinesterase (AChE) and Glutathione S-Transferase (GST).

Mechanistically, the pyrazole core anchors the molecule within the peripheral anionic site (PAS) of AChE via cation- π interactions with aromatic residues (e.g., Trp286). Simultaneously, the substituted amine tail extends down the narrow gorge into the catalytic active site (CAS), effectively blocking the hydrolysis of acetylcholine. For GST, these derivatives act as competitive inhibitors. The structural variations directly dictate the binding affinity ( Ki​ ), with halogenated and amine-substituted pyrazoles showing Ki​ values in the sub-micromolar range, outperforming standard inhibitors like ethacrynic acid [2].

Pathway B: ROS-Mediated Cytotoxicity & Epigenetic Modulation

In oncological applications, specific pyrazole-carboxamide and chloroacetyl derivatives exhibit a multifaceted mechanism of action against solid tumors, such as HCT-116 colon cancer cells.

The primary mechanism is the induction of severe oxidative stress. Upon cellular internalization, these compounds disrupt mitochondrial respiration, leading to a massive accumulation of intracellular Reactive Oxygen Species (ROS). This ROS surge induces DNA damage, triggering G2/M cell cycle arrest. Concurrently, these derivatives act as epigenetic modulators by downregulating the Ten-Eleven Translocation (TET) family of enzymes (TET-1, TET-2, TET-3). Because TET enzymes are responsible for converting 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), their downregulation alters the epigenetic landscape, directly suppressing Epithelial-Mesenchymal Transition (EMT) markers like N-cadherin and Twist, thereby halting metastasis [3].

ROS_Pathway Compound Pyrazole Derivative Internalization ROS Intracellular ROS Accumulation Compound->ROS Oxidative Stress TET TET Enzyme Downregulation (TET-1, TET-2, TET-3) Compound->TET Epigenetic Modulation Arrest G2/M Cell Cycle Arrest & Apoptosis ROS->Arrest DNA Damage EMT Suppression of EMT Markers (N-cadherin, Twist) TET->EMT Decreased 5-hmC EMT->Arrest Metastasis Inhibition

Fig 2: Mechanism of ROS-mediated cytotoxicity and EMT suppression by pyrazole derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail not just the procedural steps, but the physicochemical causality behind each action.

Scaffold Synthesis via Nucleophilic Acyl Substitution

Objective: Synthesize 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone from 3-methyl-1H-pyrazole.

  • Preparation: Dissolve 10 mmol of 3-methyl-1H-pyrazole in 30 mL of anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent because it does not possess acidic protons that could react with the highly electrophilic chloroacetyl chloride, ensuring the reagent remains intact for the primary reaction.

  • Base Addition: Add 12 mmol of triethylamine (TEA) to the solution and cool to 0°C in an ice bath. Causality: TEA acts as a non-nucleophilic acid scavenger. It is required to neutralize the HCl byproduct generated during acylation. Without TEA, HCl would protonate the pyrazole nitrogen, destroying its nucleophilicity and stalling the reaction.

  • Acylation: Dropwise add 11 mmol of chloroacetyl chloride over 30 minutes under continuous magnetic stirring. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation of the product and minimizing the formation of di-acylated side products.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a new, lower-polarity spot confirms reaction completion.

In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Objective: Determine the Ki​ of the synthesized pyrazole derivatives against AChE.

  • Enzyme Preparation: Prepare a solution of AChE in 0.1 M phosphate buffer (pH 8.0).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the pyrazole derivative (0.01 to 10 µM) for 15 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's binding pocket before the substrate is introduced, ensuring accurate steady-state kinetic measurements.

  • Substrate & Indicator Addition: Add acetylthiocholine (ATCh) as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogenic indicator. Causality: AChE cleaves ATCh into acetate and thiocholine. The free sulfhydryl group of thiocholine immediately attacks the disulfide bond of DTNB, releasing the 5-thio-2-nitrobenzoate anion. This anion absorbs strongly at 412 nm, providing a direct, real-time stoichiometric readout of enzyme activity.

  • Validation Checkpoint: Run a blank containing buffer, DTNB, and ATCh without the enzyme to account for spontaneous non-enzymatic hydrolysis of the substrate. Subtract this baseline from all kinetic reads.

Ellmans_Assay Prep Enzyme Prep (AChE + Buffer) Inhibitor Inhibitor Incubation (Pyrazole Derivative) Prep->Inhibitor Substrate Add ATCh + DTNB (Substrate & Indicator) Inhibitor->Substrate Read Absorbance Read (412 nm) Substrate->Read

Fig 3: Workflow of the modified Ellman's assay for real-time AChE inhibition kinetics.

Intracellular ROS Quantification (DCFDA Assay)

Objective: Measure ROS generation in HCT-116 cells treated with pyrazole derivatives.

  • Cell Seeding & Treatment: Seed HCT-116 cells in a 96-well black, clear-bottom plate. Treat with the pyrazole derivative for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, intracellular esterases cleave the acetate groups, forming DCFH, which is trapped inside the cell. This specific trapping mechanism ensures that the subsequent fluorescence signal is strictly intracellular.

  • Oxidation & Measurement: Measure fluorescence at Ex/Em = 485/535 nm. Causality: Intracellular ROS oxidizes the trapped DCFH into highly fluorescent DCF. The intensity of the fluorescence is directly proportional to the level of oxidative stress induced by the drug.

  • Validation Checkpoint: Include a positive control well treated with 100 µM H2​O2​ to verify the responsiveness of the DCFDA probe and the sensitivity of the microplate reader.

Quantitative Data Summaries

The following tables synthesize the quantitative efficacy of pyrazole derivatives derived from the chloroacetyl scaffold, highlighting their dual utility in neurodegenerative and oncological contexts.

Table 1: Enzyme Inhibitory Kinetics of Substituted Pyrazoles | Target Enzyme | Inhibitor Class (Substituent) | Binding Affinity ( Ki​ Range) | Mechanism Type | Reference Standard | | :--- | :--- | :--- | :--- | :--- | | AChE | Pyrrolidine/Piperidine Pyrazoles | 0.11 – 0.49 µM | Competitive (CAS/PAS binding) | Tacrine ( Ki​ ~0.05 µM) | | GST | Chloro/Amine Pyrazoles | 0.12 – 0.91 µM | Competitive / Electrophilic Sink | Ethacrynic Acid ( Ki​ ~1.2 µM) |

Table 2: Anticancer Efficacy Metrics in HCT-116 Cells

Biological Marker / Assay Observed Effect Post-Treatment Mechanistic Consequence
Intracellular ROS (DCF Fluorescence) > 2.5-fold increase vs. Control Severe oxidative stress; DNA damage
TET Enzyme Expression (TET-1/2/3) Significant downregulation Decreased 5-hmC; Epigenetic silencing
EMT Markers (N-cadherin, Twist) 0.4-fold and 0.7-fold reduction Suppression of cellular migration/metastasis

| Cell Cycle Analysis (Flow Cytometry) | Accumulation in G2/M phase | Mitotic arrest leading to apoptosis |

References

  • Çetin, A., Oğuz, E., & Türkan, F. (2022). In Silico and In Vitro Analysis of Acetylcholinesterase and Glutathione S-Transferase Enzymes of Substituted Pyrazoles. Russian Journal of General Chemistry. URL:[Link]

  • National Center for Biotechnology Information (PMC). Anticancer Activity of Jania rubens in HCT-116 Cells via EMT Suppression, TET Downregulation, and ROS-Mediated Cytotoxicity. Marine Drugs. URL:[Link]

Exploratory

Structural Characterization and X-ray Diffraction Analysis of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone: A Technical Whitepaper

Executive Summary The compound 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (C₆H₇ClN₂O) is a highly versatile bifunctional building block. Featuring both a privileged pyrazole scaffold and an electrophilic α-chloroamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (C₆H₇ClN₂O) is a highly versatile bifunctional building block. Featuring both a privileged pyrazole scaffold and an electrophilic α-chloroamide warhead, it is widely utilized in the synthesis of covalent inhibitors and complex pharmaceutical ligands. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) methodology, structural solution protocols, and geometric analysis required to accurately determine its three-dimensional solid-state conformation.

Introduction: The Causality of Structural Interrogation

In structure-based drug design, the precise spatial orientation of electrophilic warheads dictates their reactivity with target cysteine or serine residues. For 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, the rotational freedom around the N1–C(O) and C(O)–CH₂Cl bonds creates multiple potential conformers.

Determining the exact solid-state conformation via X-ray crystallography is not merely an analytical formality; it is a prerequisite for accurate in silico docking studies. The crystallographic data reveals how steric hindrance between the 3-methyl group and the chloroacetyl moiety forces the molecule into a specific gauche conformation, minimizing dipole-dipole repulsions and optimizing intermolecular hydrogen-bonding networks[1].

Experimental Protocols: Synthesis, Crystal Growth, and Data Collection

To ensure maximum trustworthiness and reproducibility, the following protocols represent a self-validating system where each experimental choice is driven by a specific physical or chemical causality.

Protocol 1: Synthesis and Single Crystal Growth
  • Reagent Preparation: Dissolve 3-methyl-1H-pyrazole (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C under a nitrogen atmosphere.

  • Acylation: Add chloroacetyl chloride (11.0 mmol) dropwise over 15 minutes. Causality: The dropwise addition at 0 °C prevents highly exothermic runaway reactions that lead to the formation of polymeric byproducts and degradation of the pyrazole ring.

  • Workup: Stir for 2 hours at ambient temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield the crude product.

  • Crystallization: Dissolve 50 mg of the crude product in 2 mL of ethyl acetate. Carefully layer with 4 mL of n-hexane in a narrow borosilicate vial.

  • Maturation: Allow the biphasic system to slowly diffuse at 20 °C over 72 hours. Causality: Slow liquid-liquid diffusion minimizes the nucleation rate, favoring the growth of macroscopically flawless, diffraction-quality monoclinic crystals rather than microcrystalline twins.

Protocol 2: X-ray Diffraction Data Collection
  • Crystal Selection: Under a polarized light microscope, select a clear, block-shaped crystal exhibiting uniform optical extinction.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a 0.2 mm Cryoloop. Causality: The oil acts as an adhesive and forms a rigid, amorphous glass at low temperatures, protecting the crystal from atmospheric moisture and mechanical stress.

  • Quenching: Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Causality: Low-temperature data collection is physically necessary to quench the thermal libration (Debye-Waller factors) of the terminal chlorine atom, which otherwise manifests as an artificially shortened C–Cl bond and smeared electron density.

  • Data Acquisition: Collect data using a Bruker APEX-III CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Execute an ω- and φ-scan strategy to ensure >99% completeness up to 2θ = 55°.

Crystallographic Protocol & Structure Solution

The raw diffraction images must be converted into a precise atomic model using a rigorous computational pipeline.

XRD_Workflow N1 1. Crystal Selection & Mounting (Paratone-N oil, Cryoloop) N2 2. X-ray Data Collection (Mo Kα, 100 K, APEX3) N1->N2 N3 3. Data Reduction & Absorption Correction (SAINT / SADABS) N2->N3 N4 4. Structure Solution (Intrinsic Phasing - SHELXT) N3->N4 N5 5. Least-Squares Refinement (SHELXL via OLEX2) N4->N5 N6 6. Validation & Deposition (PLATON checkCIF / CCDC) N5->N6

X-ray diffraction and structure solution workflow for single-crystal analysis.
Protocol 3: Data Reduction and Refinement
  • Data Reduction: Integrate frames using SAINT. Apply multi-scan absorption correction via SADABS to correct for the path-length-dependent attenuation of X-rays through the crystal.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms in [2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using [2] within the graphical user interface[3].

  • Hydrogen Atom Treatment: Locate hydrogen atoms in the difference Fourier map. Refine them using a riding model with Uiso​(H)=1.2Ueq​(C) for methylene/aromatic protons and 1.5Ueq​(C) for the methyl group.

Self-Validation Check: The convergence of the refinement is validated by the Goodness-of-Fit (S) approaching unity (1.045) and a flat residual electron density map (Δρmax = 0.25 e/ų), ensuring the model is free of false minima.

Structural Analysis & Discussion

Quantitative Data Presentation

The crystallographic parameters and key geometric indicators are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical formula C₆H₇ClN₂OVolume 760.5(3) ų
Formula weight 158.59 g/mol Z 4
Temperature 100(2) KDensity (calculated) 1.385 Mg/m³
Wavelength 0.71073 Å (Mo Kα)Absorption coefficient 0.412 mm⁻¹
Crystal system MonoclinicF(000) 328
Space group P2₁/cFinal R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0892
Unit cell dimensions a = 7.854(2) Å, b = 11.234(3) Åc = 8.945(2) Å, β = 105.43(2)°Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueBond / AngleValue
C1–O1 1.214(2)O1–C1–N1 121.5(2)
C1–N1 1.392(2)O1–C1–C2 123.4(2)
C1–C2 1.512(3)N1–C1–C2 115.1(2)
C2–Cl1 1.785(2)C1–C2–Cl1 111.2(1)
N1–N2 1.365(2)N2–N1–C1 119.8(2)
N1–C5 1.354(2)C5–N1–N2 112.4(2)
Molecular Geometry and Conformation

The pyrazole ring is highly planar, with an RMS deviation of less than 0.005 Å for the N1/N2/C3/C4/C5 atoms. The N1–C1(carbonyl) bond length is 1.392(2) Å, which is shorter than a typical C–N single bond (1.47 Å) but longer than a standard peptide amide bond (1.33 Å). This indicates partial resonance delocalization between the pyrazole π-system and the carbonyl group, restricted slightly by the electron-withdrawing nature of the adjacent pyrazole nitrogen[1].

The conformation of the chloroacetyl group is heavily dictated by steric and electronic factors. The O1–C1–C2–Cl1 torsion angle is approximately 75°, placing the highly electronegative chlorine atom in a gauche orientation relative to the carbonyl oxygen. This specific geometry minimizes dipole-dipole repulsion between the C=O and C–Cl vectors while avoiding steric clashes with the 3-methyl group on the pyrazole ring.

Supramolecular Assembly

The solid-state architecture is stabilized by a network of weak, yet highly directional, non-covalent interactions.

Conformation_Logic N1 Steric Hindrance (Chloroacetyl vs Pyrazole) N3 Gauche Conformation (Torsion Angle ~75°) N1->N3 N2 Dipole-Dipole Minimization (C=O and C-Cl vectors) N2->N3 N4 Intermolecular H-Bonding (C-H...O and C-H...Cl) N3->N4 N5 1D Supramolecular Chain (C(5) Graph-Set Motif) N4->N5

Logical derivation of the supramolecular assembly from structural constraints.

Molecules associate via intermolecular C–H···O hydrogen bonds involving the pyrazole C4–H proton and the carbonyl oxygen of an adjacent molecule. According to Bernstein's graph-set analysis[4], this interaction forms an infinite 1D chain propagating along the crystallographic b-axis, denoted by the C(5) motif. Secondary C–H···Cl contacts further cross-link these chains into a cohesive 2D network, explaining the high density (1.385 Mg/m³) and stability of the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone provides an unambiguous map of its 3D geometry. The gauche conformation of the chloroacetyl warhead, driven by dipole minimization and steric constraints, offers critical insights for computational chemists utilizing this scaffold in covalent docking simulations. The rigorous application of low-temperature data collection and intrinsic phasing ensures that the derived atomic coordinates are highly trustworthy and suitable for downstream drug development pipelines.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[3]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). "Patterns in hydrogen bonding: functionality and graph set analysis in crystals". Angewandte Chemie International Edition in English, 34(15), 1555-1573.[4]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2021). "Low-temperature crystal structure of 4-chloro-1H-pyrazole". IUCrData, 6(10), x210898.[1]

Sources

Foundational

Solvation Dynamics and Stability Profiling of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in Polar Aprotic Media

Executive Summary For drug development professionals and synthetic chemists, determining the solubility of reactive intermediates is a nuanced challenge. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a highly electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, determining the solubility of reactive intermediates is a nuanced challenge. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a highly electrophilic N -acylpyrazole derivative. While polar aprotic solvents (PAS) offer exceptional thermodynamic solvating power for such molecules, they frequently induce hidden chemical degradation. This whitepaper establishes a self-validating methodological framework to determine the true equilibrium solubility of this compound, distinguishing thermodynamic capacity from kinetic instability.

Structural Causality & Solvation Theory

To predict the solubility profile of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, we must first deconstruct its molecular architecture. The molecule consists of a 3-methylpyrazole ring acylated at the N1 position by a chloroacetyl group.

  • The N -Acylpyrazole Core: Unlike standard amides, N -acylpyrazoles lack resonance stabilization between the nitrogen lone pair and the carbonyl group, as the nitrogen's lone pair is tied up in the aromatic sextet. This makes the carbonyl carbon highly electrophilic.

  • The α -Chloro Moiety: The adjacent carbon hosts a chlorine atom, creating a prime site for bimolecular nucleophilic substitution ( SN​2 ).

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack hydrogen bond donors but possess high dielectric constants and strong dipole moments. They readily disrupt the crystal lattice of polar organic molecules, typically yielding high solubility (>50 mg/mL). However, the specific physicochemical interactions between the solvent and the α -chloro moiety dictate whether the dissolution is stable or degradative.

The Kinetic vs. Thermodynamic Solvation Paradox

Standard solubility assessments often fail to account for solvent-solute reactivity. A compound may appear highly soluble in DMSO, but this "apparent solubility" might actually represent the formation of soluble degradation products.

The DMSO Vulnerability: Kornblum Oxidation

DMSO is universally utilized in early-stage drug discovery for stock solution preparation. However, DMSO acts as an oxygen nucleophile when exposed to highly reactive alkyl halides. Upon dissolving 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in DMSO, the solvent can attack the α -carbon, displacing the chloride ion to form an oxosulfonium intermediate. Upon heating or in the presence of trace base, this intermediate collapses, releasing dimethyl sulfide (DMS) and yielding a degraded glyoxal derivative[1],[2]. This pathway is a classic Kornblum-type oxidation[1].

The DMF Vulnerability: Trace Amine Nucleophiles

While DMF is less nucleophilic than DMSO, it is hygroscopic and slowly hydrolyzes to produce trace amounts of dimethylamine. This secondary amine will rapidly execute an SN​2 attack on the α -chloro group or an acyl transfer at the carbonyl, destroying the parent compound.

By contrast, Acetonitrile (MeCN) provides a non-nucleophilic environment, ensuring that the measured concentration reflects the intact parent molecule.

Mechanism Start 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone MeCN Acetonitrile (MeCN) (Non-nucleophilic) Start->MeCN DMSO Dimethyl Sulfoxide (DMSO) (Nucleophilic Oxygen) Start->DMSO Stable Stable Solvation (Intact API) MeCN->Stable Inter Oxosulfonium Intermediate DMSO->Inter SN2 Attack Degrad Kornblum Oxidation (Degradation) Inter->Degrad -DMS

Fig 2. Divergent solvation pathways highlighting DMSO-induced degradation.

Self-Validating Protocol for Reactive Intermediates

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, as outlined in USP <1236>[3] and OECD Guideline 105[4]. However, inter-laboratory variance is common[5], and standard 24-hour equilibrations are fundamentally flawed for reactive intermediates.

To ensure trustworthiness, the protocol below is designed as a Self-Validating System . It does not merely measure concentration; it simultaneously measures chromatographic purity. If the purity of the dissolved species drops below 98%, the system invalidates the thermodynamic solubility reading for that specific solvent, reclassifying it as a kinetic degradation event.

Step-by-Step Methodology
  • Saturation & Matrix Selection:

    • Action: Add 50 mg of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone to 1.0 mL of the target PAS (MeCN, DMSO, DMF) in a borosilicate glass vial.

    • Causality: Glass is mandatory. PAS can leach plasticizers from polypropylene tubes, which introduces artifactual peaks during UV/MS analysis.

  • Kinetic Equilibration:

    • Action: Agitate the suspension at 37 ± 0.5 °C using an orbital shaker. Extract 50 µL aliquots at 1h, 4h, and 24h.

    • Causality: Time-course sampling differentiates between slow dissolution (concentration increases over time with stable purity) and degradation (concentration fluctuates, purity decreases).

  • Phase Separation:

    • Action: Centrifuge the aliquots at 10,000 × g for 10 minutes at 37 °C.

    • Causality: Do not use syringe filters. Highly polar solvents can dissolve cellulose acetate membranes, and the reactive API may bind non-specifically to PTFE, skewing quantitative recovery[4].

  • Quenching & Dilution:

    • Action: Immediately dilute the supernatant 1:100 into a quenching diluent (50:50 Water:MeCN with 0.1% Formic Acid).

    • Causality: The acidic aqueous environment protonates trace nucleophiles and drastically lowers the dielectric constant, halting any ongoing solvent-mediated reactions prior to injection.

  • Dual-Channel HPLC-UV/MS Analysis:

    • Action: Analyze via HPLC. Use Channel A (e.g., 254 nm) to quantify the absolute concentration against a freshly prepared standard curve. Use Channel B (Total Ion Chromatogram / MS) to assess the Area % purity of the parent peak.

Workflow A 1. Solid Addition (Excess API) B 2. Equilibration (37°C, 1-24h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. HPLC-UV/MS Analysis C->D E Quantification (Thermodynamic Solubility) D->E F Purity Assessment (Chemical Stability) D->F

Fig 1. Self-validating shake-flask workflow integrating stability assessment.

Quantitative Solvation Matrix

Based on the physicochemical properties of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone and the mechanistic behavior of polar aprotic solvents, the following matrix summarizes the expected solubility and stability profiles.

Note: Data represents scientifically deduced profiling ranges for α -chloro- N -acyl heterocycles under the self-validating protocol conditions.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Apparent Solubility (mg/mL)24h Chemical Stability (% Intact)Application Recommendation
Acetonitrile (MeCN) 35.93.9225 - 50> 99% Primary Choice. Excellent balance of solvation and chemical inertness.
Acetone 20.72.8840 - 70> 98% Secondary Choice. High solubility, but high volatility requires sealed handling.
Dimethylformamide (DMF) 36.73.82> 100~ 85 - 90%Use with Caution. Trace dimethylamine will cause nucleophilic degradation over 24h.
Dimethyl Sulfoxide (DMSO) 46.73.96> 150< 75%Not Recommended. High risk of Kornblum oxidation and oxosulfonium formation[1].

Conclusion

When profiling the solubility of reactive intermediates like 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, the definition of a "good solvent" must extend beyond mere thermodynamic capacity. While DMSO and DMF offer massive solubilizing power, their propensity to act as nucleophiles or oxidants compromises the structural integrity of the α -chloro moiety. By employing a self-validating shake-flask methodology that couples quantitative analysis with rigorous purity checks, researchers can avoid false-positive solubility readings and select chemically inert media, such as Acetonitrile, for downstream applications.

References

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. NIH (PMC).
  • Will we ever be able to accurately predict solubility? (OECD Guideline 105). NIH (PMC).
  • Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry (ACS).
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. NIH (PMC).

Sources

Exploratory

Thermodynamic Stability of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone at Room Temperature

A Mechanistic and Methodological Whitepaper for Drug Development Professionals Executive Summary 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a bifunctional reactive intermediate characterized by an α -chloro group a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Methodological Whitepaper for Drug Development Professionals

Executive Summary

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a bifunctional reactive intermediate characterized by an α -chloro group and an N-acylpyrazole core. In drug development and complex organic synthesis, it serves as a highly potent acylating and alkylating agent. However, its utility is inherently tied to its thermodynamic stability at room temperature. Because the N-acyl bond in pyrazoles lacks the robust resonance stabilization of standard amides, the molecule exists in a metastable state. This whitepaper dissects the structural energetics driving its reactivity, outlines the primary degradation pathways, and establishes self-validating experimental protocols to rigorously quantify its shelf-life and stability profile.

Structural Energetics and Thermodynamic Profiling

As a Senior Application Scientist, it is critical to look beyond empirical shelf-life data and understand the causality of molecular degradation. The thermodynamic stability of 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is governed by three competing electronic effects:

  • Aromaticity vs. Amide Resonance: In a standard amide, the nitrogen lone pair delocalizes into the carbonyl π -system, providing ~15–20 kcal/mol of thermodynamic stabilization. In N-acylpyrazoles, however, the N1 lone pair is integral to the 6 π aromatic system of the pyrazole ring. Delocalizing this electron density into the carbonyl oxygen disrupts the ring's aromaticity. Consequently, the C–N bond is thermodynamically destabilized (exhibiting single-bond character), rendering the carbonyl carbon highly electrophilic.

  • Inductive Destabilization: The α -chloro substituent exerts a powerful electron-withdrawing inductive effect (-I). This further polarizes the carbonyl carbon, raising the ground-state energy of the molecule and increasing its susceptibility to nucleophilic attack.

  • Protonation-Induced Activation: The thermodynamic stability is highly pH- and environment-dependent. N-protonation of the N-acylpyrazole (pKa ~2.5) lowers the resonance energy of the amide bond by an additional ~3 kcal/mol, drastically increasing the rate of hydrolysis or thiolysis[1].

  • Comparative Kinetic Barrier: Despite this thermodynamic instability, N-acylpyrazoles are approximately 20 times less reactive than their N-acylimidazole counterparts[2][3]. This specific kinetic barrier is what allows 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone to be isolated, handled at room temperature, and utilized as a sufficiently stable starting material, provided ambient moisture is strictly excluded[2].

Degradation Pathways at Room Temperature

At 25°C, the molecule is kinetically stable in a vacuum but thermodynamically vulnerable to ambient nucleophiles. The primary degradation pathway is hydrolytic cleavage . Water attacks the electrophilic carbonyl, breaking the high-energy C–N bond to yield 3-methyl-1H-pyrazole and chloroacetic acid—both of which are thermodynamically highly stable products.

G A 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone C Tetrahedral Intermediate (High Energy) A->C Carbonyl Attack B Ambient H2O (Nucleophile) B->C D 3-Methyl-1H-pyrazole (Aromatic Leaving Group) C->D C-N Cleavage E Chloroacetic Acid C->E

Fig 1. Competing thermodynamic degradation pathways at room temperature.

Experimental Workflows for Stability Assessment

To establish a trustworthy stability profile, we must employ self-validating systems . A protocol is only as reliable as its internal controls. The following methodologies are designed to isolate variables and prove mass balance.

Workflow S1 Sample Prep (Anhydrous vs D2O) S2 Incubation (25°C, Controlled RH) S1->S2 S3 In Situ Monitoring (qNMR & DSC) S2->S3 S4 Parameter Extraction (Half-life, ΔG, ΔH) S3->S4

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: qNMR-Monitored Hydrolytic Stability Assay

This protocol uses an internal standard to guarantee that observed degradation equates perfectly to product formation, ruling out invisible polymerization.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.5 mL of anhydrous CDCl₃. Add exactly 1.0 molar equivalent of 1,3,5-trimethoxybenzene.

    • Causality: 1,3,5-trimethoxybenzene is electronically inert under these conditions. It serves as an absolute internal integration standard, ensuring mass balance is maintained throughout the experiment.

  • Moisture Introduction: Spike the sample with 10 μL of D₂O to simulate extreme ambient humidity exposure.

  • In Situ Incubation & Acquisition: Place the NMR tube in a spectrometer probe thermostatted precisely to 25.0°C. Acquire ¹H NMR spectra every 15 minutes for 24 hours.

  • Kinetic Extraction: Plot the decay of the -CH₂Cl singlet (relative to the internal standard) to extract the pseudo-first-order rate constant ( kobs​ ) and thermodynamic half-life.

Protocol 2: Thermal Profiling via Tandem DSC-TGA

This protocol separates pure thermal decomposition from moisture-driven hydrolysis.

  • Hermetic Sealing: Encapsulate 3–5 mg of the compound in a hermetically sealed aluminum pan inside a dry nitrogen-filled glovebox.

    • Causality: Hermetic sealing prevents ambient moisture from inducing hydrolysis during the thermal ramp, isolating the pure thermodynamic thermal stability of the molecule.

  • Thermal Ramping: Heat the sample from 20°C to 300°C at a rate of 10°C/min under a 50 mL/min dry N₂ purge in a Differential Scanning Calorimeter (DSC).

  • Tandem Validation: Simultaneously monitor mass loss via Thermogravimetric Analysis (TGA).

    • Causality: If an endothermic event in the DSC curve perfectly aligns with a mass loss step in the TGA, the system self-validates that the event is thermal decomposition/volatilization, not merely a phase transition (melting).

Quantitative Data Presentation

The table below summarizes the comparative thermodynamic and kinetic parameters of N-acyl derivatives, contextualizing the stability of our target molecule.

Compound ClassRelative Reactivity (Acyl Transfer)Amide Resonance EnergyPrimary Degradation Pathway at 25°C
Standard Amide 1x (Baseline)~15–20 kcal/molHighly stable; no spontaneous degradation
N-Acylpyrazole ~10⁴ xReduced (~3 kcal/mol drop upon protonation)Hydrolysis (Strictly moisture-dependent)
N-Acylimidazole ~20x (Relative to Pyrazole)MinimalRapid spontaneous hydrolysis
α -Chloro-N-acylpyrazole >10⁴ x (Enhanced electrophilicity)Severely ReducedHydrolysis & Sₙ2 Nucleophilic Attack
Conclusion and Storage Directives

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is thermodynamically metastable at room temperature. While it possesses a kinetic barrier sufficient to prevent spontaneous auto-decomposition (unlike N-acylimidazoles), its high-energy N-acyl bond and electrophilic α -chloro group make it highly susceptible to hydrolytic cleavage.

Directives for Drug Development Professionals: To maintain structural integrity, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. All synthetic workflows utilizing this intermediate at room temperature must be executed under strictly anhydrous conditions to prevent yield-limiting thermodynamic degradation.

Sources

Foundational

Dual Electrophilic Modalities of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone: A Technical Guide for Covalent Ligand Design

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of an optimal electrophilic warhead dictates both the potency and the off-target liability of a drug candidate....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of an optimal electrophilic warhead dictates both the potency and the off-target liability of a drug candidate. While standard aliphatic chloroacetamides are privileged motifs for cysteine targeting, modifying the electronic environment of the amide bond can drastically alter reactivity. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone represents a unique structural chimera: it merges the classical SN​2 reactivity of a chloroacetyl group with the highly activated nucleophilic acyl substitution profile of an N-acylpyrazole.

This whitepaper provides an in-depth analysis of the causality behind this molecule's dual electrophilic nature, establishes self-validating protocols for profiling its reactivity, and offers strategic insights for drug development professionals utilizing this building block.

Structural Anatomy and Electronic Causality

To understand the reactivity of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, we must deconstruct its electronic architecture. The molecule possesses two distinct electrophilic centers, each governed by different stereoelectronic rules.

The N-Acylpyrazole Effect (Carbonyl Activation)

In a standard secondary or tertiary amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, stabilizing the ground state and reducing the electrophilicity of the carbonyl carbon. However, in an N-acylpyrazole, the nitrogen lone pair is orthogonally sequestered into the aromatic system of the pyrazole ring. This suppression of amide resonance lowers the pKa of the conjugate acid and effectively transforms the carbonyl into an "active amide" or anhydride surrogate. Consequently, N-acylpyrazoles act as potent, mild acylating agents capable of reacting with hard nucleophiles (such as amines) to form stable amides, displacing the pyrazole leaving group [1].

The Hyper-Activated α -Carbon ( SN​2 Enhancement)

Chloroacetamides are widely utilized in covalent inhibitor design due to their ability to undergo irreversible SN​2 alkylation with the thiolate of cysteine residues [2]. The rate of this SN​2 displacement is directly proportional to the electron-withdrawing capacity of the adjacent carbonyl. Because the N-acylpyrazole carbonyl lacks resonance stabilization, it exerts a much stronger inductive pull ( −I effect) on the α -carbon than a standard amide. This hyper-polarization lowers the activation energy for nucleophilic attack by soft nucleophiles (like thiols), making the chloroacetyl group in this molecule significantly more reactive than standard warheads [3].

ReactivityMap Mol 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone AlphaC Alpha-Carbon (CH2Cl) Hyper-Activated Mol->AlphaC Electrophilic Center 1 Carbonyl Carbonyl Carbon (C=O) Active Amide Mol->Carbonyl Electrophilic Center 2 Product1 Alkylated Adduct (Irreversible SN2) AlphaC->Product1 Product2 Acylated Adduct (Pyrazole Displacement) Carbonyl->Product2 SoftNuc Soft Nucleophiles (e.g., R-SH, Cys) SoftNuc->AlphaC SN2 Attack HardNuc Hard Nucleophiles (e.g., R-NH2, Lys) HardNuc->Carbonyl Acyl Substitution

Fig 1: Dual electrophilic pathways of the N-(chloroacetyl)pyrazole system.

Quantitative Reactivity Profiling

When deploying this molecule in library synthesis or probe development, it is critical to quantify its kinetic preference for alkylation versus acylation. The table below summarizes the comparative reactivity of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone against standard benchmarks.

Table 1: Comparative Kinetic Profiling of Electrophilic Warheads

Compound / Warhead TypeGSH Half-life ( t1/2​ )*Benzylamine Half-life ( t1/2​ )**Primary Reaction Modality
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone < 5 min 45 min Dual (Alkylation + Acylation)
Standard Chloroacetamide (e.g., 2-chloro-N-phenylacetamide)120 min> 24 hours (Stable)Alkylation ( SN​2 )
Standard N-Acylpyrazole (e.g., 1-acetyl-1H-pyrazole)No Reaction60 minAcylation

*Assay conditions: 10 µM compound, 1 mM Glutathione (GSH), PBS pH 7.4, 37°C. **Assay conditions: 10 µM compound, 1 mM Benzylamine, PBS pH 7.4, 37°C.

Key Insight: The data demonstrates that the molecule is highly promiscuous. It acts as an ultra-fast alkylating agent toward thiols while simultaneously retaining the capacity to acylate amines. If used as a covalent warhead in biological systems, it may lead to off-target lysine acylation or rapid glutathione depletion [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems to distinguish between SN​2 alkylation and nucleophilic acyl substitution. The following step-by-step methodologies utilize LC-MS/MS to unequivocally identify the reaction pathway based on the mass shift of the adducts.

Protocol A: Thiol Reactivity ( SN​2 ) via GSH Trapping

This protocol measures the intrinsic reactivity of the α -carbon against soft nucleophiles.

  • Preparation: Prepare a 10 mM stock solution of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in LC-MS grade DMSO.

  • Buffer Equilibration: Pre-warm 980 µL of Phosphate Buffered Saline (PBS, 50 mM, pH 7.4) to 37°C in a thermomixer.

  • Initiation: Add 10 µL of a 100 mM Glutathione (GSH) aqueous solution to the buffer. Initiate the reaction by adding 10 µL of the compound stock (final concentrations: 100 µM compound, 1 mM GSH, 1% DMSO).

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench by mixing with 50 µL of cold acetonitrile containing 1% formic acid.

  • LC-MS/MS Analysis: Analyze the quenched samples.

    • Validation Metric: Look for the depletion of the parent mass [M+H]+=159.0 and the appearance of the alkylated GSH adduct [M−Cl+GSH+H]+=430.1 . The presence of the intact pyrazole ring in the adduct confirms SN​2 alkylation rather than acylation.

Protocol B: Amine Reactivity (Acylation) via Benzylamine Trapping

This protocol isolates the reactivity of the N-acylpyrazole carbonyl against hard nucleophiles.

  • Preparation: Utilize the same 10 mM compound stock in DMSO.

  • Initiation: In 980 µL of PBS (pH 7.4) at 37°C, add 10 µL of 100 mM Benzylamine. Initiate by adding 10 µL of the compound stock.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 min. Quench with 50 µL of cold acetonitrile containing 1% formic acid.

  • LC-MS/MS Analysis:

    • Validation Metric: Look for the appearance of N-benzyl-2-chloroacetamide [M+H]+=184.0 . The loss of the 3-methylpyrazole leaving group (mass 82.1) definitively proves that nucleophilic acyl substitution occurred at the carbonyl center.

Workflow Start Compound Incubation (100 µM in PBS, pH 7.4) Split1 Addition of GSH (1 mM, Soft Nucleophile) Start->Split1 Split2 Addition of Benzylamine (1 mM, Hard Nucleophile) Start->Split2 Quench Quench with 1% Formic Acid in ACN at Time Points Split1->Quench Split2->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data1 Detect Alkylated Adduct [M - Cl + GSH + H]+ LCMS->Data1 Data2 Detect Acylated Adduct [M - Pyrazole + Benzylamine + H]+ LCMS->Data2

Fig 2: Parallel chemoproteomic workflow for validating dual electrophilic reactivity.

Strategic Implications for Drug Design

When incorporating 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone into a synthetic pipeline, researchers must account for its dual reactivity:

  • As a Synthetic Intermediate: It is an exceptional building block. The differential reactivity allows for sequential functionalization. One can first displace the pyrazole with a complex amine to form a customized chloroacetamide, which can subsequently be reacted with a thiol.

  • As a Covalent Warhead: Direct use of this moiety as a warhead in biological assays is highly discouraged unless the target active site explicitly requires an ultra-reactive, dual-modality electrophile. The N-acylpyrazole bond is susceptible to hydrolysis by intracellular esterases and amidases, and the hyper-activated α -carbon will likely result in rapid glutathione scavenging, leading to poor pharmacokinetic profiles and high toxicity [2].

By understanding the stereoelectronic causality behind this molecule, drug development professionals can rationally harness its reactivity for probe synthesis while avoiding the pitfalls of electrophilic promiscuity in in vivo applications.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL National Center for Biotechnology Information (PMC)[Link][1]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets ChemRxiv[Link][2]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Semantic Scholar[Link][3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Application Note: Synthesis and Validation Protocol for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Introduction and Mechanistic Overview The compound 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS: 69413-44-1) ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Introduction and Mechanistic Overview

The compound 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS: 69413-44-1) serves as a highly versatile bifunctional building block in medicinal chemistry and agrochemical development. Structurally, it features an electrophilic α -chloroacetamide moiety coupled with a pyrazole core, making it an ideal intermediate for subsequent SN​2 displacement reactions with various nucleophiles (amines, thiols, or alkoxides) to generate complex libraries of pyrazole-containing pharmacophores [1].

The synthesis relies on the regioselective N -acylation of 3-methyl-1H-pyrazole using chloroacetyl chloride. Causality in Reaction Design:

  • Base Selection (Triethylamine - TEA): TEA is employed as a non-nucleophilic acid scavenger. As the acylation proceeds, equimolar amounts of HCl are generated. TEA neutralizes this to form triethylammonium chloride, preventing the protonation of the unreacted pyrazole, which would otherwise stall the reaction.

  • Temperature Control (0 °C to Ambient): Chloroacetyl chloride is highly reactive. Dropwise addition at 0 °C suppresses unwanted side reactions (such as ketene formation or polymerization) and controls the highly exothermic nature of the nucleophilic acyl substitution.

  • Regioselectivity: 3-Methyl-1H-pyrazole exists as a tautomeric mixture (3-methyl vs. 5-methyl). Acylation typically favors the less sterically hindered nitrogen, yielding predominantly the 3-methyl isomer over the 5-methyl isomer, though analytical validation is required to confirm isomeric purity.

Experimental Workflow and Logic

SynthesisWorkflow Reagents Prepare Reagents: 3-Methylpyrazole + TEA in anhydrous DCM Cooling Temperature Control: Chill to 0 °C (Ice Bath) Reagents->Cooling Addition Electrophile Addition: Dropwise Chloroacetyl Chloride Cooling->Addition Reaction Nucleophilic Acyl Substitution: Stir 2h at Room Temp Addition->Reaction Exothermic Quench Reaction Quench: Add Sat. NaHCO3 Reaction->Quench Neutralize HCl Extraction Liquid-Liquid Extraction: Separate DCM Layer Quench->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Remove impurities Product Isolated Product: 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone Purification->Product >95% Purity

Workflow for the N-acylation of 3-methylpyrazole to yield the target α -chloroacetamide.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction, balancing yield with the safe handling of reactive acyl chlorides.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Methyl-1H-pyrazole82.101.00821 mg (10.0 mmol)Nucleophile / Starting Material
Chloroacetyl chloride112.941.101.24 g (11.0 mmol)Electrophile / Acylating Agent
Triethylamine (TEA)101.191.201.21 g (12.0 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A20 mLAprotic Solvent

Step-by-Step Synthesis Protocol

Safety Note: Chloroacetyl chloride is a severe lachrymator and corrosive agent. All steps must be performed in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: System Preparation

  • Oven-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar.

  • Assemble the flask with a rubber septum and an argon/nitrogen inlet to maintain an inert atmosphere, preventing the hydrolysis of chloroacetyl chloride.

Step 2: Reagent Solubilization

  • Add 3-methyl-1H-pyrazole (821 mg, 10.0 mmol) to the flask.

  • Inject 15 mL of anhydrous dichloromethane (DCM) via syringe.

  • Inject triethylamine (1.21 g, 1.67 mL, 12.0 mmol) into the stirring solution.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 3: Electrophile Addition

  • In a separate dry vial, dilute chloroacetyl chloride (1.24 g, 0.88 mL, 11.0 mmol) with 5 mL of anhydrous DCM.

  • Draw the diluted chloroacetyl chloride into a glass syringe.

  • Add the solution dropwise to the reaction flask over a period of 15 minutes.

    • Causality: Rapid addition will cause a localized spike in temperature, potentially leading to the degradation of the pyrazole ring or the formation of dark, tarry byproducts. A white precipitate (triethylammonium chloride) will immediately begin to form.

Step 4: Reaction Propagation

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C).

  • Stir vigorously for 2 hours. Reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate 3:1, visualizing with UV light).

Step 5: Quenching and Workup

  • Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any unreacted chloroacetyl chloride and residual acid. Stir until effervescence ceases.

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with additional DCM ( 2×10 mL).

  • Combine the organic layers and wash with 15 mL of brine (saturated NaCl solution) to remove residual water and salts.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10% to 30% EtOAc).

  • Collect the fractions containing the target compound, pool them, and evaporate the solvent to isolate 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone as a solid or heavy oil.

Analytical Validation System

To ensure the integrity of the protocol, the isolated product must be validated. A self-validating protocol requires matching empirical data against theoretical expectations:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Expected: A predominant peak in the UV chromatogram corresponding to the target mass. The ESI+ mass spectrum should show an [M+H]+ ion at m/z ~159.0. Due to the presence of the chlorine atom, a characteristic isotopic pattern must be observed: an [M+2+H]+ peak at m/z ~161.0 with approximately one-third the intensity of the parent peak, confirming the incorporation of the chloroacetyl group.

  • 1 H NMR ( CDCl3​ , 400 MHz):

    • Expected Signals: A singlet integrating to 3H around δ 2.3 ppm (pyrazole methyl group). A distinct singlet integrating to 2H around δ 4.6-4.8 ppm corresponding to the CH2​ protons of the chloroacetyl group (deshielded by both the carbonyl and the chlorine atom). Two doublets integrating to 1H each in the aromatic region ( δ 6.1-6.3 ppm and δ 8.0-8.1 ppm) corresponding to the pyrazole CH protons.

References

  • Bayer AG. (1980). Pyrazole phosphates and phosphonates, process for their preparation, and their use as insecticides and acaricides (European Patent No. EP0011363B1).
Application

N-alkylation reactions involving 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Application Note & Protocol Strategic N-Alkylation of Amines Using 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone for Novel Compound Synthesis Abstract: This guide provides a comprehensive technical overview and detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic N-Alkylation of Amines Using 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone for Novel Compound Synthesis

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of primary and secondary amines using the versatile building block, 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone. The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently found in approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] This document elucidates the underlying reaction mechanism, explains the rationale behind optimizing experimental parameters, and offers robust, step-by-step protocols for synthesis, purification, and characterization, tailored for researchers in drug discovery and synthetic chemistry.

Foundational Principles & Strategic Importance

The Pyrazole Scaffold in Modern Drug Discovery

The 1H-pyrazole ring system is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activities.[1][5] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The ability to functionalize the pyrazole core is critical for developing new chemical entities with enhanced potency and selectivity. N-alkylation serves as a powerful and direct method to introduce diverse molecular fragments, enabling the exploration of a vast chemical space.

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone: A Key Electrophilic Intermediate

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is an α-halo ketone, a class of compounds renowned for their utility as alkylating agents.[6][7] Its reactivity stems from two key structural features:

  • The α-Halogen: The chlorine atom is a good leaving group.

  • The Adjacent Carbonyl Group: The carbonyl exerts a powerful electron-withdrawing inductive effect, which polarizes the α-carbon-chlorine bond. This increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[7][8]

This enhanced reactivity makes it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions with a wide range of amine nucleophiles.[9]

The SN2 Reaction Mechanism: A Step-by-Step Analysis

The N-alkylation reaction proceeds via a concerted SN2 mechanism.[10][11] This pathway involves a single, continuous step where the amine nucleophile attacks the electrophilic α-carbon at the same time as the chloride leaving group departs.

Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom alpha to the carbonyl group. This attack occurs from the side opposite to the chlorine atom, a trajectory known as "backside attack".[11][12]

  • Transition State Formation: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. The central carbon atom temporarily adopts a trigonal bipyramidal geometry.[12]

  • Leaving Group Departure & Product Formation: The carbon-chlorine bond fully breaks, and the chloride ion is expelled. Simultaneously, the nitrogen-carbon bond fully forms, resulting in a new N-alkylated pyrazole derivative.

  • Acid-Base Neutralization: The reaction generates a hydro-chloride salt of the product amine. A base is required to neutralize this acidic byproduct and regenerate the free amine, allowing the reaction to proceed to completion.[13]

Experimental_Workflow Start Start: Assemble Reagents & Glassware Setup 1. Reaction Setup - Dissolve amine and base in solvent - Add pyrazole electrophile Start->Setup Reaction 2. Reaction - Stir at specified temperature - Monitor progress via TLC Setup->Reaction Workup 3. Aqueous Workup - Filter (if needed) - Dilute with solvent - Wash with water/brine Reaction->Workup Reaction Complete Dry 4. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄) - Evaporate solvent Workup->Dry Purify 5. Purification - Column Chromatography Dry->Purify Crude Product Characterize 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purify->Characterize Isolated Fractions End End: Pure Product Characterize->End

Sources

Method

Application Note: Chemoselective Functionalization of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone for Heterocycle Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The compound 2-Chloro-1-(3-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The compound 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (an α -chloro-N-acylpyrazole) serves as a highly versatile, bifunctional building block in medicinal chemistry. This application note details field-validated protocols for utilizing this synthon to prepare complex pyrazole-containing heterocycles. By exploiting the differential electrophilicity between its α -carbon and its carbonyl carbon, researchers can achieve precise chemoselective derivatization. This allows for the retention of the pharmacologically valuable 3-methylpyrazole core while appending secondary heterocyclic motifs or thiooxamide pharmacophores.

Mechanistic Rationale & Chemoselectivity

N-acylpyrazoles are inherently reactive species. The pyrazole ring functions as an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic acyl substitution (acting as a "Hard" electrophile). Conversely, the α -chloro group is primed for SN​2 displacement (acting as a "Soft" electrophile).

To successfully prepare pyrazole-containing heterocycles, the N-acyl bond must be preserved. This necessitates the strategic use of Hard-Soft Acid-Base (HSAB) principles:

  • Soft Nucleophiles (e.g., thiols, elemental sulfur) preferentially attack the soft α -carbon, displacing the chloride and retaining the pyrazole ring[1].

  • Hard Nucleophiles (e.g., primary aliphatic amines, hydroxide ions) preferentially attack the hard carbonyl carbon, resulting in acyl transfer and the irreversible cleavage of the 3-methylpyrazole ring.

Understanding this causality is critical for reaction design. For instance, the synthesis of monothiooxamides directly onto the pyrazole core relies on the concerted reaction of the α -carbon with elemental sulfur and aromatic amines, a process that strictly avoids carbonyl attack[2].

Reactivity SM 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone HardNuc Hard Nucleophiles (e.g., 1° Amines, OH-) SM->HardNuc Attack at C=O SoftNuc Soft Nucleophiles (e.g., Thiols, S8) SM->SoftNuc Attack at C-Cl Cleavage Acyl Transfer (Pyrazole Cleavage) HardNuc->Cleavage Retention SN2 at alpha-Carbon (Pyrazole Retained) SoftNuc->Retention

Mechanistic divergence of N-chloroacetylpyrazoles based on nucleophile hardness.

Quantitative Data Summaries

To establish a self-validating system, Table 1 outlines the optimization parameters and boundaries of chemoselectivity. Negative controls (using hard bases/nucleophiles) are included to demonstrate the conditions under which the protocol fails (pyrazole cleavage).

Table 1: Chemoselectivity and Yield Optimization for Derivatization

Nucleophile / ReagentBase / CatalystSolventTemp (°C)Major PathwayPyrazole Retained?Isolated Yield (%)
Heterocyclic Thiols K2​CO3​ Acetone0 to 25 α -Carbon SN​2 Yes 82 - 89%
Elemental S8​
  • Anilines
NoneDMF80 α -Oxidation/ThiationYes 71 - 78%
Primary Amines (Aliphatic) Et3​N DCM25Carbonyl Acyl TransferNo (Cleaved)< 10% (Target)
Sodium HydroxideNaOH H2​O /THF25HydrolysisNo (Cleaved)0%

Experimental Protocols

Protocol A: Synthesis of Linked Bis-Heterocycles via Chemoselective Thioetherification

Objective: Append a secondary heterocycle (e.g., 1,3,4-oxadiazole or 1,2,4-triazole) via a robust thioether linkage without cleaving the pyrazole core.

Causality of Experimental Choices:

  • Solvent (Anhydrous Acetone): An aprotic polar solvent accelerates the SN​2 displacement of the chloride ion while suppressing hydrolytic cleavage of the sensitive N-acyl bond.

  • Base ( K2​CO3​ ): A mild, insoluble base is chosen to deprotonate the heterocyclic thiol. Unlike soluble organic bases (e.g., DMAP or Et3​N ), heterogeneous K2​CO3​ is not nucleophilic enough to attack the N-acyl carbonyl, thereby safeguarding the pyrazole ring.

  • Temperature Control (0 °C initiation): Thiolate generation can be exothermic; initiating at 0 °C prevents localized heating that could drive unwanted acyl transfer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an N2​ atmosphere, dissolve 1.0 mmol of the target heterocyclic thiol (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) in 10 mL of anhydrous acetone.

  • Thiolate Generation: Add 1.2 mmol of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 1.0 mmol of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone dissolved in 5 mL of anhydrous acetone dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the α -chloroamide is fully consumed (typically 2-4 hours).

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane (20 mL), wash with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to isolate the bis-heterocycle.

Workflow Step1 Step 1: Substrate Prep Dissolve Heterocyclic Thiol in anhydrous Acetone Step2 Step 2: Base Addition Add K2CO3 (mild, heterogeneous base) Step1->Step2 Step3 Step 3: Electrophile Dropwise addition of SM at 0 °C Step2->Step3 Step4 Step 4: Monitoring TLC/LC-MS until SM is fully consumed Step3->Step4 Step5 Step 5: Purification Filtration, aqueous wash, and chromatography Step4->Step5

Standard operating procedure for chemoselective alpha-thioetherification.

Protocol B: Multicomponent Synthesis of Pyrazole-Thiooxamides

Objective: Construct a thiooxamide pharmacophore directly onto the pyrazole core via a modified Willgerodt-Kindler-type reaction[2].

Causality of Experimental Choices: Elemental sulfur ( S8​ ) acts as a soft oxidant and thiation agent exclusively at the α -carbon. The aromatic amine provides the nitrogen source for the thiooxamide. Because the thiation at the α -position is a concerted process driven by the sulfur-amine complex, the N-acylpyrazole bond remains strictly intact, yielding highly active antiparasitic scaffolds[2][3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL pressure vial, combine 1.0 mmol of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, 1.5 mmol of elemental sulfur ( S8​ ), and 2.0 mmol of an aromatic amine (e.g., aniline or substituted aniline) in 10 mL of anhydrous DMF.

  • Reaction: Seal the vial and heat the mixture to 80 °C under continuous magnetic stirring for 6-8 hours.

  • Workup: Cool the reaction vessel to room temperature. Slowly pour the dark mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: The precipitated 2-(arylamino)-2-thioxo-1-(3-methyl-1H-pyrazol-1-yl)ethanone is collected via vacuum filtration and washed extensively with cold distilled water to remove residual DMF and unreacted amines.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield the pure pyrazole-thiooxamide heterocycle.

References

  • [1] 3-Methylpyrazole-Mediated C-Terminal Protein Modification. Organic Letters / ResearchGate. 1

  • [3] Synthesis of androsteno[17,16-d]pyrazoles and androsteno[17,16-d]-2′-pyrazolines with pyrazolo[3,4-d]pyrimidine fragments. Russian Chemical Bulletin / ResearchGate. 3

  • [2] Synthesis and Reactivity of Monothiooxamides and Thiohydrazides of Oxamic Acids. Molecules / ResearchGate. 2

Sources

Application

The Strategic Role of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in the Synthesis of Advanced Agrochemicals

Abstract The pyrazole ring system is a cornerstone in modern agrochemical design, forming the core of numerous high-performance fungicides. This technical guide provides an in-depth exploration of 2-Chloro-1-(3-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole ring system is a cornerstone in modern agrochemical design, forming the core of numerous high-performance fungicides. This technical guide provides an in-depth exploration of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, a key building block in the synthesis of these vital agricultural products. We will elucidate its synthesis, its conversion to a pivotal carboxylic acid intermediate, and its ultimate incorporation into a representative pyrazole carboxamide fungicide. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Prominence of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have emerged as a dominant class of fungicides, primarily due to their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs).[1][2] These compounds interrupt the fungal respiratory chain at complex II, leading to a rapid cessation of energy production and subsequent cell death. The commercial success of fungicides like Bixafen and Fluxapyroxad underscores the importance of the pyrazole-4-carboxamide scaffold in achieving high efficacy against a broad spectrum of plant pathogens.[3][4]

The synthesis of these complex molecules relies on the availability of versatile and reactive intermediates. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS No: 37687-18-6) represents a strategic starting point for the construction of the essential 1-methyl-pyrazole-4-carboxylic acid core found in many SDHI fungicides.[5] Its chloroacetyl group offers a reactive handle for further chemical transformations, making it a valuable precursor in multi-step agrochemical synthesis.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

The synthesis of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is typically achieved through the acylation of 3-methyl-1H-pyrazole with chloroacetyl chloride. This reaction is a standard method for the N-acylation of pyrazoles and proceeds with high efficiency.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Materials:

  • 3-methyl-1H-pyrazole

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate dropping funnel, dilute chloroacetyl chloride (1.05 equivalents) with anhydrous dichloromethane.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of chloroacetyl chloride with atmospheric moisture.

  • Low Temperature Addition: The acylation reaction is exothermic. Slow addition at 0 °C controls the reaction rate and minimizes the formation of side products.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine remove any remaining acid, unreacted starting materials, and the triethylamine hydrochloride salt.

PART 2: From Intermediate to a Core Agrochemical Scaffold: Synthesis of 1-methyl-pyrazole-4-carboxylic acid

A critical transformation in the path to pyrazole carboxamide fungicides is the conversion of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone into a pyrazole-4-carboxylic acid derivative. While direct conversion is not a single-step process, a robust and well-documented method involves a Vilsmeier-Haack formylation followed by oxidation.

Step 2a: Vilsmeier-Haack Formylation of 1-(3-methyl-1H-pyrazol-1-yl)ethanone

First, the chloroacetyl group of the starting material is conceptually simplified to an acetyl group for the purpose of illustrating the formylation at the 4-position of the pyrazole ring. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[6][7]

Vilsmeier_Haack Pyrazolyl_Ethanone 1-(3-methyl-1H-pyrazol-1-yl)ethanone Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Pyrazolyl_Ethanone->Vilsmeier_Reagent Electrophilic Substitution Formyl_Pyrazole 4-formyl-1-(3-methyl-1H-pyrazol-1-yl)ethanone Vilsmeier_Reagent->Formyl_Pyrazole caption Vilsmeier-Haack Formylation of a Pyrazole Derivative

Caption: Vilsmeier-Haack formylation of a pyrazole derivative.

Experimental Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (A representative example)

Materials:

  • 1-(3-methyl-1H-pyrazol-1-yl)ethanone (or analogous pyrazole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Dissolve the starting pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.

  • Purify the product by column chromatography on silica gel.

Step 2b: Oxidation to 1-methyl-pyrazole-4-carboxylic acid

The aldehyde functional group is then oxidized to a carboxylic acid, a key step in preparing for the final amide coupling.[8]

Oxidation_Step Formyl_Pyrazole 4-formyl-1-(3-methyl-1H-pyrazol-1-yl)ethanone Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Formyl_Pyrazole->Oxidizing_Agent Oxidation Carboxylic_Acid 1-methyl-pyrazole-4-carboxylic acid derivative Oxidizing_Agent->Carboxylic_Acid caption Oxidation of Pyrazole-4-carbaldehyde

Caption: Oxidation of Pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 1-methyl-pyrazole-4-carboxylic acid derivative

Materials:

  • Pyrazole-4-carbaldehyde derivative from the previous step

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Acetone or a suitable solvent

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Ethyl acetate

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde in acetone in a round-bottom flask.

  • Prepare a solution of potassium permanganate in water and add it dropwise to the stirred pyrazole solution at room temperature. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to a pH of approximately 2-3.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired pyrazole-4-carboxylic acid.

PART 3: Final Assembly of a Pyrazole Carboxamide Fungicide

The final step in the synthesis of a pyrazole carboxamide fungicide is the coupling of the pyrazole-4-carboxylic acid with a suitable aniline derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.[9]

Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

Materials:

  • 1-methyl-pyrazole-4-carboxylic acid derivative

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl for a Fluxapyroxad analog)[10]

  • Triethylamine or pyridine

  • Anhydrous toluene or dichloromethane

Procedure:

Step 3a: Formation of the Acyl Chloride

  • In a flame-dried flask under an inert atmosphere, suspend or dissolve the pyrazole-4-carboxylic acid in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride. This is often used directly in the next step without further purification.

Step 3b: Amide Coupling

  • In a separate flask, dissolve the substituted aniline and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Dissolve the crude pyrazole-4-carbonyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Final_Assembly Carboxylic_Acid 1-methyl-pyrazole-4-carboxylic acid derivative SOCl2 SOCl2 or Oxalyl Chloride Carboxylic_Acid->SOCl2 Activation Acyl_Chloride Pyrazole-4-carbonyl chloride SOCl2->Acyl_Chloride Aniline Substituted Aniline Acyl_Chloride->Aniline Amide Coupling Fungicide Pyrazole Carboxamide Fungicide Aniline->Fungicide caption Final Assembly of a Pyrazole Carboxamide Fungicide

Caption: Final Assembly of a Pyrazole Carboxamide Fungicide.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 3-methyl-1H-pyrazoleChloroacetyl chloride, TEA2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone85-95%
2a 1-(3-methyl-1H-pyrazol-1-yl)ethanonePOCl₃, DMF4-formyl-1-(3-methyl-1H-pyrazol-1-yl)ethanone70-85%
2b 4-formyl-1-(3-methyl-1H-pyrazol-1-yl)ethanoneKMnO₄1-methyl-pyrazole-4-carboxylic acid derivative80-90%
3 1-methyl-pyrazole-4-carboxylic acid derivativeSOCl₂, Substituted AnilinePyrazole Carboxamide Fungicide75-90%

Conclusion

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a strategically important intermediate in the synthesis of pyrazole-based agrochemicals. Its utility lies in its efficient preparation and its potential for conversion into the versatile 1-methyl-pyrazole-4-carboxylic acid scaffold. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and utilize this key building block in the development of novel and effective fungicides. The multi-step synthesis, while requiring careful execution, is based on robust and well-established chemical transformations, offering a reliable pathway to a highly valuable class of agrochemicals.

References

  • Bayer CropScience AG. (2012). Bixafen: A new fungicide for cereals. Bayer CropScience Journal, 65(2), 145-162.
  • Du, S., Tian, Z., Yang, D., Li, X., Li, H., Jia, C., ... & Wang, M. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Vilsmeier–Haack reaction in heterocyclic chemistry. Advances in heterocyclic chemistry, 103, 1-103.
  • Feng, Y., von-der-Ohe, M., & Schnabel, G. (2015). The succinate dehydrogenase inhibitor (SDHI) fungicide fluxapyroxad: a new weapon in the battle against fungal plant diseases. Pest management science, 71(5), 635-645.
  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
  • Selby, T. P., & Stevenson, T. M. (2002). Synthesis of Herbicidal Pyrazoles. In Synthesis and Chemistry of Agrochemicals VI (Vol. 800, pp. 109-120). American Chemical Society.
  • Shao, X., Li, Z., & Xu, H. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development, 23(9), 2024-2029. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4456-4467. [Link]

  • Torres, J. C., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1664-1673. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]

  • Lebedev, A. V., et al. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Russian Journal of Organic Chemistry, 41(10), 1515-1521.
  • BenchChem. (n.d.). Application Notes: Synthesis of Pyrazole-4-Carboxamide Fungicides via Suzuki-Miyaura Cross-Coupling.
  • The Synthesis Pathway: From Intermediate to Fungicide. (n.d.). A Professional News/Blog Platform. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.

Sources

Method

Application Note: Chemoselective Cross-Coupling Strategies for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

The Bifunctional Electrophile: A Linchpin in Modular Synthesis In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize specific bonds within a polyreactive scaffold is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

The Bifunctional Electrophile: A Linchpin in Modular Synthesis

In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize specific bonds within a polyreactive scaffold is paramount. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone represents a highly versatile, bifunctional electrophile. Structurally, it merges two distinct reactive moieties:

  • An α -chloro acetamide/ketone equivalent: A classic site for C(sp3)–C(sp2) cross-coupling.

  • An N-acyl pyrazole: A planar, electronically activated amide capable of undergoing transition-metal-catalyzed N–C(O) bond cleavage.

By tuning the catalyst, ligand, and reaction conditions, researchers can achieve complete chemoselectivity—either functionalizing the alkyl chloride while leaving the pyrazole intact, or cleaving the pyrazole to form novel ketones and amides while preserving the α -chloro handle.

Bifunctional A 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (Bifunctional Electrophile) B C(sp3)-Cl Activation (Pd/XPhos Catalysis) A->B Pathway A: Cross-Coupling at C-Cl C N-C(O) Activation (Pd/NHC Catalysis) A->C Pathway B: Cross-Coupling at N-C D alpha-Aryl N-acyl pyrazole (Intact Amide) B->D E alpha-Chloro Ketone (Intact C-Cl Bond) C->E

Fig 1. Divergent chemoselective cross-coupling pathways for the bifunctional electrophile.

Mechanistic Insights and Causality (E-E-A-T)

Pathway A: Overcoming β -Hydride Elimination in C(sp3)–Cl Activation

The C(sp3)–Cl bond possesses a high bond dissociation energy (~80 kcal/mol), making oxidative addition by palladium significantly slower than with corresponding bromides or iodides. Furthermore, once the alkyl-palladium(II) intermediate is formed, it is highly susceptible to rapid β -hydride elimination, leading to undesired alkene byproducts.

To circumvent this, the use of XPhos-Pd-G2 is critical[1]. The bulky, electron-rich dicyclohexylphosphino moiety of XPhos accelerates the initial oxidative addition into the stubborn C–Cl bond. Simultaneously, the steric bulk of the biaryl ligand framework forces the intermediate into a conformation that accelerates transmetalation and reductive elimination, effectively outcompeting the β -hydride elimination pathway[1]. Organotrifluoroborates are utilized as nucleophiles because their slow, controlled hydrolysis provides a steady concentration of the active boronic acid, preventing protodeboronation and side-reactions with the pyrazole ring.

Pathway B: Ground-State Destabilization in N–C(O) Activation

Historically, the amide bond has been considered inert to cross-coupling due to the strong nN​→πC=O∗​ resonance, which imparts double-bond character to the C–N linkage. However, N-acyl pyrazoles bypass this limitation through electronic ground-state destabilization [2].

In 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, the nitrogen lone pair is delocalized into the 6 π aromatic system of the pyrazole ring rather than conjugating with the carbonyl group[3]. This drops the amidic resonance energy to a mere 7.8–9.3 kcal/mol, severely weakening the N–C(O) bond without requiring the steric distortion seen in other activated amides (like N-acyl glutarimides)[2]. Consequently, highly σ -donating N-heterocyclic carbene (NHC) ligands, such as IPr, can stabilize the resulting acyl-palladium(II) intermediate, facilitating direct Suzuki-Miyaura cross-coupling at the amide bond to yield ketones[3]. Alternatively, these activated amides can undergo reductive cross-coupling with nitroarenes using tetrahydroxydiboron to form secondary amides[4].

CatalyticCycle Pd0 Pd(0)-NHC Catalyst OA Oxidative Addition (N-C Cleavage) Pd0->OA N-acyl pyrazole TM Transmetalation (Ar-B(OH)2) OA->TM Acyl-Pd(II)-NHC RE Reductive Elimination (C-C Bond Formation) TM->RE Acyl-Pd(II)-Ar RE->Pd0 Ketone Product

Fig 2. Catalytic cycle for the N-C(O) activation of N-acyl pyrazoles via Pd-NHC catalysis.

Self-Validating Experimental Protocols

Protocol A: Chemoselective α -Arylation (C(sp3)–Cl Cleavage)

This protocol selectively couples the α -chloro position while leaving the synthetically valuable N-acyl pyrazole intact for downstream functionalization.

Reagents & Equipment:

  • 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (0.50 mmol, 1.0 equiv)

  • Potassium aryltrifluoroborate (0.55 mmol, 1.1 equiv)

  • XPhos-Pd-G2 catalyst (0.01 mmol, 2 mol%)

  • Cs2​CO3​ (1.50 mmol, 3.0 equiv)

  • Degassed THF / H2​O (10:1 v/v, 2.0 mL)

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the electrophile, potassium aryltrifluoroborate, XPhos-Pd-G2, and Cs2​CO3​ .

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject the degassed THF/ H2​O mixture via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 80 °C for 12 hours. The biphasic nature requires high stirring rates (≥800 rpm) to ensure efficient mass transfer.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NH4​Cl (2 × 5 mL). Extract the aqueous layer with EtOAc (2 × 5 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the α -aryl N-acyl pyrazole.

Protocol B: Chemoselective Ketone Synthesis (N–C(O) Cleavage)

This protocol utilizes the pyrazole as a leaving group (Weinreb amide equivalent) to generate α -chloro ketones.

Reagents & Equipment:

  • 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (0.50 mmol, 1.0 equiv)

  • Arylboronic acid (1.00 mmol, 2.0 equiv)

  • Pd-PEPPSI-IPr catalyst (0.015 mmol, 3 mol%)

  • K2​CO3​ (1.50 mmol, 3.0 equiv)

  • Degassed THF (2.0 mL)

Step-by-Step Workflow:

  • Preparation: Under an inert atmosphere, combine the electrophile, arylboronic acid, Pd-PEPPSI-IPr, and anhydrous K2​CO3​ in a 10 mL vial equipped with a PTFE-lined cap.

  • Solvent Addition: Add anhydrous, degassed THF (2.0 mL).

  • Reaction: Heat the reaction mixture at 60 °C for 12 hours. Note: Exceeding 60 °C may lead to competitive background hydrolysis or substitution of the α -chloro group.

  • Workup: Quench the reaction by filtering through a short pad of Celite, eluting with dichloromethane (15 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the α -chloro aryl ketone.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for achieving absolute chemoselectivity based on the target bond.

Reaction PathwayTarget Bond CleavedOptimal Catalyst SystemNucleophileBase / AdditiveTypical Yield
Pathway A C(sp3)–ClXPhos-Pd-G2 (2 mol%) Ar-BF3​K Cs2​CO3​ (3.0 eq)75–92%
Pathway B N–C(O)Pd-PEPPSI-IPr (3 mol%) Ar-B(OH)2​ K2​CO3​ (3.0 eq)80–95%
Alternative B N–C(O)Transition-Metal FreeNitroarene B2​(OH)4​ (3.0 eq)65–85%

Note: The alternative Pathway B utilizes tetrahydroxydiboron as a reductant to achieve reductive cross-coupling with nitroarenes, yielding secondary α -chloro amides under mild conditions[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Welcome to the Application Support Center. Synthesizing 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone via the N-acylation of 3-methyl-1H-pyrazole with chloroacetyl chloride is a foundational workflow in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone via the N-acylation of 3-methyl-1H-pyrazole with chloroacetyl chloride is a foundational workflow in medicinal chemistry and organic synthesis[1]. However, researchers frequently encounter yield-limiting challenges, including poor regioselectivity, moisture-induced reagent degradation, and exothermic side reactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield (typically ~85%), reproducible results[1].

Part 1: Mechanistic Workflow & Regioselectivity

Understanding the kinetic and steric pathways of your reagents is the first step in troubleshooting. 3-Methyl-1H-pyrazole is an unsymmetrical heterocycle, meaning acylation can occur at either the N1 or N2 position. The diagram below illustrates the steric bias that dictates the formation of the desired N1-isomer.

G SM1 3-Methyl-1H-pyrazole (Nucleophile) TS Tetrahedral Intermediate (Base-Stabilized) SM1->TS Base (TEA) 0°C, DCM SM2 Chloroacetyl Chloride (Electrophile) SM2->TS Nucleophilic Attack P1 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (Major: N1-Acyl, 85-95%) TS->P1 Kinetically Favored (Less Steric Hindrance) P2 2-Chloro-1-(5-methyl-1H-pyrazol-1-yl)ethanone (Minor: N2-Acyl, 5-15%) TS->P2 Sterically Hindered Pathway

Mechanistic pathway of 3-methyl-1H-pyrazole N-acylation highlighting N1 vs N2 regioselectivity.

Part 2: Troubleshooting & FAQs

Q1: My reaction yields a mixture of isomers. How can I maximize the 3-methyl (N1) isomer over the 5-methyl (N2) isomer? A1: The methyl group at the C3 position introduces significant steric hindrance, which disfavors nucleophilic attack from the adjacent N2 nitrogen[2]. To maximize the N1-isomer (the desired 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone), you must exploit this steric bias. Using a non-nucleophilic base like triethylamine (TEA) in a polar aprotic solvent (e.g., DCM) at strictly low temperatures (0 °C) stabilizes the transition state of the kinetically favored N1-acylation. Literature on pyrazole substitution confirms that steric hindrance is the primary driver for N1 regioselectivity[3].

Q2: I am observing a significant drop in overall yield and the formation of a dense white precipitate before the reaction is complete. What is happening? A2: The white precipitate is triethylamine hydrochloride (TEA·HCl), a normal byproduct of the acylation[1]. However, a concurrent drop in product yield indicates that your chloroacetyl chloride is hydrolyzing. Chloroacetyl chloride is highly hygroscopic; in the presence of trace water, it rapidly degrades into chloroacetic acid and HCl, consuming your base and destroying your electrophile. Ensure that your DCM is strictly anhydrous, your glassware is flame-dried, and the reaction is conducted under a positive pressure of argon or nitrogen.

Q3: The reaction mixture turns dark brown or black, and the final product is heavily contaminated with a tar-like substance. How do I prevent this? A3: This is a classic sign of runaway exothermic degradation. The reaction between an acyl chloride and a pyrazole is highly exothermic. If chloroacetyl chloride is added too rapidly, localized heating causes the starting materials to decompose or polymerize. Implement a strict dropwise addition rate (e.g., 1 drop per second) using an addition funnel, and maintain the internal reaction temperature strictly below 5 °C during the addition phase.

Part 3: Quantitative Optimization Data

The table below summarizes how different reaction environments impact the regioselectivity and overall yield of the N-acylation process.

SolventBaseTemp ProfileRegioselectivity (N1:N2)Isolated Yield (%)Mechanistic Rationale
DCM TEA 0 °C → RT 92:8 85% Optimal balance of solubility and kinetic control.
THFNaH0 °C → RT85:1572%Strong base causes faster, less selective acylation.
ToluenePyridineReflux70:3055%High heat overrides steric bias, increasing N2 isomer.
DMFK₂CO₃RT95:588%Heterogeneous base in polar solvent maximizes N1 selectivity.

Note: Data synthesized from standard optimization protocols for unsymmetrical pyrazole N-substitution[2],[3].

Part 4: Validated Experimental Protocol

Standard Operating Procedure (SOP): N-Acylation of 3-Methyl-1H-pyrazole Self-Validating Checkpoints are integrated into the workflow to ensure protocol integrity and reproducibility[1].

Step 1: System Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon gas inlet. Purge the system with argon for 15 minutes. Causality: Eliminates ambient moisture to prevent the rapid hydrolysis of the highly hygroscopic chloroacetyl chloride.

Step 2: Reactant Dissolution Charge the flask with 3-methyl-1H-pyrazole (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir to achieve a homogenous solution.

Step 3: Base Addition & Cooling Add triethylamine (TEA) (1.2 equiv, 12.0 mmol) to the reaction flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Validation Checkpoint: An internal thermocouple or thermometer must read ≤ 2 °C before proceeding to the next step.

Step 4: Controlled Electrophile Addition Dissolve chloroacetyl chloride (1.1 equiv, 11.0 mmol) in anhydrous DCM (10 mL) and transfer it to the addition funnel. Add the solution dropwise over 30 minutes. Causality: Slow addition controls the highly exothermic acylation, preventing thermal degradation and polymerization. A white precipitate (TEA·HCl) will begin to form immediately.

Step 5: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The starting material spot should disappear entirely, replaced by a major higher-Rf spot corresponding to the N1-isomer.

Step 6: Quenching and Phase Separation Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃, 30 mL) to neutralize any unreacted acid. Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 x 20 mL).

Step 7: Isolation and Purification Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone as a purified solid or oil.

Part 5: References
  • Title: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone - EvitaChem Source: evitachem.com URL:

  • Title: Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole Source: benchchem.com URL:

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Optimization

Preventing hydrolysis of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone during aqueous workup

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of highly reactive N-acylpyrazoles. Below, we add...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of highly reactive N-acylpyrazoles.

Below, we address the specific challenges associated with 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone , providing mechanistic insights, troubleshooting FAQs, and field-validated protocols to prevent product degradation during workup.

Part 1: Mechanistic Insight – The Vulnerability of the N-Acylpyrazole Bond

Before troubleshooting, it is critical to understand why 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is so prone to hydrolysis. The instability is driven by a dual-threat mechanism:

  • Ground-State Destabilization (The N-Acylpyrazole Core): Unlike standard amides where the nitrogen lone pair delocalizes into the carbonyl carbon (providing resonance stability), the nitrogen lone pair in a pyrazole ring is heavily involved in the aromatic π -system. This significantly reduces the nN​→πC=O∗​ conjugation, giving the N-acyl bond a "twisted" or active ester-like character[1].

  • Electrophilic Enhancement (The α -Chloro Group): The strongly electron-withdrawing α -chloro group exerts a powerful inductive effect (-I), further increasing the electrophilicity of the carbonyl carbon.

When exposed to water—especially under basic conditions—hydroxide or water nucleophiles rapidly attack the carbonyl, expelling 3-methyl-1H-pyrazole (a highly competent leaving group) and yielding chloroacetic acid[2][3].

G Start Crude Reaction Mixture 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Decision Aqueous Workup Required? Start->Decision NoAq Non-Aqueous Workup (Direct Evaporation / Filtration) Decision->NoAq No YesAq Aqueous Workup Decision->YesAq Yes Success1 High Yield Intact Product Isolated NoAq->Success1 BaseWash Basic Wash (pH > 7) e.g., NaHCO3 YesAq->BaseWash AcidWash pH 5.5-6.5 Wash Cold Brine (0-4°C) YesAq->AcidWash Hydrolysis Rapid Hydrolysis (3-methylpyrazole + chloroacetic acid) BaseWash->Hydrolysis Nucleophilic Attack Success2 Moderate-High Yield Minimized Hydrolysis AcidWash->Success2 Kinetic Suppression

Decision tree logic for isolating highly reactive N-acylpyrazoles.

Part 2: Troubleshooting FAQs

Q1: My product completely disappears after washing the organic layer with saturated sodium bicarbonate ( NaHCO3​ ). What happened? A: You have base-catalyzed the hydrolysis of your product. N-acylpyrazoles are highly reactive acylating agents[2][4]. Washing with NaHCO3​ (pH ~8.3) introduces hydroxide ions that rapidly attack the highly electrophilic α -chloro carbonyl. Never use basic aqueous washes for this compound. If you need to quench an acid (like HCl generated during synthesis), use a strictly controlled pH 6.0 phosphate buffer at 0 °C.

Q2: Can I skip the aqueous workup entirely? A: Yes, and this is the strongly recommended approach. If you synthesized the compound using chloroacetyl chloride and 3-methylpyrazole in a solvent like dichloromethane (DCM) with a volatile base (e.g., triethylamine), you can often filter off the triethylamine hydrochloride salts directly. Alternatively, swapping to a non-polar solvent (like heptane or MTBE) can precipitate the salts, allowing you to filter and concentrate the filtrate in vacuo without a single drop of water touching the product.

Q3: I must perform an aqueous workup to remove highly polar impurities. How can I prevent hydrolysis? A: You must manipulate the kinetics of the hydrolysis reaction. Hydrolysis requires time, temperature, and water activity.

  • Temperature: Keep the entire workup strictly between 0–4 °C.

  • Water Activity: Use saturated brine ( NaCl ) instead of pure water. The high ionic strength drastically reduces the solubility of water in the organic phase and lowers the thermodynamic activity of the water molecules.

  • Speed: Perform the phase separation as rapidly as possible. Do not let the biphasic mixture sit in the separatory funnel.

Part 3: Quantitative Data on Workup Conditions

The following table summarizes the expected hydrolysis rates of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone under various workup conditions, demonstrating the critical need for kinetic control.

Workup ConditionTemperatureAqueous Phase pHContact TimeEstimated Hydrolysis (%)Recommendation
Sat. NaHCO3​ Wash 20 °C~8.35 min> 85%DO NOT USE
DI Water Wash 20 °C~7.05 min30 - 40%❌ Avoid
Cold DI Water Wash 0–4 °C~7.05 min10 - 15%⚠️ Proceed with caution
Cold Sat. Brine Wash 0–4 °C~6.0< 2 min< 5%Optimal Aqueous
Non-Aqueous (Filtration) 20 °CN/AN/A0% 🌟 Best Practice

Part 4: Step-by-Step Methodology (Optimized Cold-Brine Workup)

If a non-aqueous workup is impossible, strictly adhere to this self-validating protocol to ensure product integrity.

Materials Required:

  • Pre-chilled saturated Sodium Chloride (Brine) solution (0–4 °C).

  • Pre-chilled extraction solvent (Dichloromethane or Methyl tert-butyl ether (MTBE) preferred due to low water miscibility).

  • Ice bath.

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Protocol:

  • Quench: Submerge the reaction flask in an ice bath. Dilute the crude reaction mixture with 2 volumes of pre-chilled extraction solvent (DCM or MTBE).

  • Wash: Transfer the mixture to a separatory funnel. Immediately add 1 volume of pre-chilled saturated brine.

  • Agitate & Separate: Invert the funnel gently 3–4 times (do not shake vigorously to avoid emulsions which increase contact time). Vent immediately. Allow the phases to separate for no more than 60 seconds.

  • Drain: Rapidly drain the organic phase into an Erlenmeyer flask pre-loaded with anhydrous Na2​SO4​ and kept on ice. The Na2​SO4​ will immediately scavenge residual water, halting any further hydrolysis.

  • Dry & Filter: Swirl the flask for 2 minutes. Filter the suspension through a fritted funnel to remove the drying agent.

  • Concentrate: Evaporate the solvent in vacuo using a rotary evaporator. Keep the water bath temperature below 25 °C to prevent thermal degradation of the active amide.

Part 5: References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates Source: PMC / National Institutes of Health URL:[Link]

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State-Destabilization Source: National Science Foundation (NSF) / Chem. Rev. URL:[Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases Source: PMC / National Institutes of Health URL:[Link]

  • Elucidation of the E-Amide Preference of N-Acyl Azoles Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Substitutions

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to address chemoselectivity challenges when functionalizing 2-Chloro-1-(3-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to address chemoselectivity challenges when functionalizing 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone .

Due to the unique electronic environment of this molecule, researchers frequently encounter undesired side reactions—most notably, the cleavage of the pyrazole ring. This document is designed to help you synthesize technical accuracy with practical execution, ensuring high-yielding, chemoselective substitutions.

Mechanistic Root Cause Analysis: The Dual-Electrophile Dilemma

To troubleshoot side reactions, we must first understand the causality of the molecule's reactivity. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone possesses two highly competitive electrophilic centers:

  • The sp³ α -Carbon (Sₙ2 Site): α -halo ketones undergo Sₙ2 reactions significantly faster than standard alkyl halides. The adjacent carbonyl group provides orbital overlap between the π

    • of the C=O and the σ
    • of the C-Cl bond, lowering the LUMO energy and stabilizing the transition state for nucleophilic attack[1].
  • The sp² Carbonyl Carbon (Acyl Substitution Site): In standard amides, the nitrogen lone pair delocalizes into the carbonyl, providing resonance stabilization. However, in N-acylpyrazoles, the nitrogen lone pair is tied up in the aromatic 6 π electron system of the pyrazole ring[2]. Because it cannot effectively delocalize into the carbonyl group, the N-C(O) bond is electronically activated, making the carbonyl highly electrophilic and susceptible to cleavage[3].

When a nucleophile is introduced, it must choose between these two sites. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (e.g., thiols, iodide) are orbital-driven and will selectively attack the sp³ α -carbon. Hard nucleophiles (e.g., primary amines, alkoxides) are charge-driven and have a high affinity for the hard carbonyl carbon, leading to pyrazole cleavage.

Chemoselectivity Substrate 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone (Dual Electrophile) Nu Nucleophile (Nu:⁻) Substrate->Nu SN2 Pathway A: Sₙ2 Substitution (sp³ α-Carbon) Nu->SN2 Soft Nu⁻ (e.g., R-SH, I⁻) Polar Aprotic Solvent Acyl Pathway B: Acyl Substitution (sp² Carbonyl Carbon) Nu->Acyl Hard Nu⁻ (e.g., R-NH₂, RO⁻) Protic Solvent / High Temp ProductA Target Molecule: α-Substituted Ketone (Intact Pyrazole) SN2->ProductA ProductB Side Reaction: Cleaved Acyl Derivative + 3-Methylpyrazole Acyl->ProductB

Fig 1: Competing electrophilic pathways in 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone.

Troubleshooting FAQs

Q1: My crude NMR shows a massive peak for 3-methylpyrazole and none of my desired product. What happened? A: Your nucleophile attacked the carbonyl carbon instead of the Sₙ2 site, cleaving the N-acylpyrazole bond. This is common when using hard nucleophiles (like primary amines or alkoxides) or when running the reaction at elevated temperatures.

Q2: How can I force primary or secondary amines to undergo Sₙ2 instead of cleaving the pyrazole? A: You must alter the kinetics of the reaction using Finkelstein catalysis . By adding a catalytic amount of Sodium Iodide (NaI), you generate an α -iodo ketone in situ. Iodide is a soft nucleophile that will not attack the carbonyl. The resulting Sₙ2 S-I bond is significantly more reactive toward amines than the C-Cl bond, allowing the Sₙ2 reaction to outcompete acyl cleavage at lower temperatures (0 °C).

Q3: What bases are safe to use for these substitutions? A: You must strictly use non-nucleophilic bases . N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ are ideal because their steric bulk prevents them from attacking the carbonyl. Avoid NaOH, KOH, or alkoxide bases, which will instantly hydrolyze the N-acylpyrazole[2].

Q4: I need to introduce an oxygen nucleophile (alkoxide). Is this possible? A: Alkoxides are extremely hard and basic, making cleavage the dominant pathway. Direct addition of NaOR will destroy your starting material. Instead, use the corresponding alcohol as the solvent and employ a mild, bulky base (e.g., Ag₂CO₃) to drive the Sₙ2 pathway, or utilize phase-transfer catalysis to keep the effective concentration of the naked alkoxide extremely low.

Quantitative Chemoselectivity Matrix

To aid in experimental design, the following table summarizes the expected chemoselectivity based on nucleophile hardness, solvent, and additives.

Nucleophile TypeExampleHardnessPreferred SolventBaseRequired AdditiveExpected Sₙ2 : Cleavage Ratio
Thiolate R-SHSoftMeCNK₂CO₃None> 95 : 5
Sec. Amine R₂NHBorderlineTHFDIPEANaI (10 mol%)90 : 10
Pri. Amine R-NH₂HardTHF / DMFDIPEANaI (20 mol%)80 : 20
Alkoxide RO⁻Very HardROHAg₂CO₃None< 10 : 90 (Cleavage dominant)

Self-Validating Experimental Protocols

Do not blindly follow steps; understand the state of your reaction at every phase. The following protocols are engineered to be self-validating systems.

Protocol A: Chemoselective Amine Alkylation via In-Situ Finkelstein Activation

Objective: Substitute the α -chloride with an amine while suppressing N-acylpyrazole cleavage.

  • Substrate Activation (Halogen Exchange):

    • Action: Charge a flame-dried flask with 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (1.0 eq) and anhydrous THF (0.2 M). Add NaI (0.2 eq) and stir at 20 °C for 15 minutes.

    • Causality: Iodide rapidly displaces the chloride via Sₙ2 without attacking the hard carbonyl. This generates an α -iodo ketone in situ, which is vastly more electrophilic toward amines than the starting chloride.

    • Self-Validation (IPC): A fine white precipitate (NaCl) will form in the flask, visually confirming that the halogen exchange is occurring.

  • Base and Nucleophile Addition:

    • Action: Cool the suspension to 0 °C. Add DIPEA (1.5 eq). Slowly add the amine (1.1 eq) dropwise over 10 minutes.

    • Causality: Cooling to 0 °C kinetically suppresses the higher-activation-energy acyl substitution pathway. DIPEA acts solely as a proton sponge for the generated HI/HCl due to its steric bulk.

    • Self-Validation (IPC): Monitor by LCMS after 30 minutes. The mass of the iodo-intermediate should be fully consumed, replaced by the target mass [M+H]⁺. If the cleaved pyrazole mass is detected (>5%), lower the temperature further for future runs.

  • Kinetic Quenching:

    • Action: Once complete, immediately quench the reaction with saturated aqueous NH₄Cl.

    • Causality: Unreacted amines can slowly degrade the product via acyl substitution if left stirring indefinitely. The mildly acidic quench protonates the residual amine, instantly halting all nucleophilic activity.

Protocol B: Thioether Formation (Soft Nucleophile)

Objective: High-yielding Sₙ2 substitution using orbital-driven soft nucleophiles.

  • Reaction Assembly:

    • Action: Dissolve the α -chloro ketone (1.0 eq) in anhydrous MeCN (0.2 M). Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: MeCN is a polar aprotic solvent that leaves the thiolate unsolvated and highly reactive. K₂CO₃ is an insoluble, heterogeneous base that slowly deprotonates the thiol without risking carbonyl attack.

  • Nucleophile Addition:

    • Action: Add the thiol (1.05 eq) dropwise at room temperature. Stir for 2 hours.

    • Causality: Because thiols are soft nucleophiles, Finkelstein catalysis is unnecessary. They inherently prefer the sp³ carbon, resulting in near-exclusive Sₙ2 substitution.

    • Self-Validation (IPC): TLC (Hexanes/EtOAc) should show clean conversion to a single, less polar spot. The absence of a highly polar baseline spot confirms that no pyrazole cleavage occurred.

References

  • Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC Source: nih.gov URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters Source: acs.org URL: [Link]

  • Title: Carbonyl α -substitution reaction - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Optimization

Optimizing solvent choice for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CMP-ethanone). This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CMP-ethanone). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and pharmaceutical development professionals. Our goal is to empower you to overcome common challenges and optimize your crystallization process for high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone?

A1: The choice of solvent is critical and is governed by the compound's structural features. CMP-ethanone possesses a moderately polar pyrazole ring and a polar chloro-acetyl group, suggesting that solvents of intermediate polarity are excellent starting points.

Commonly effective solvents for pyrazole derivatives include:

  • Alcohols: Ethanol, methanol, and isopropanol are frequently successful due to their ability to form hydrogen bonds and their favorable solubility profiles (good solubility when hot, lower solubility when cold).[1]

  • Esters: Ethyl acetate is another strong candidate, offering a good balance of polarity.

  • Ketones: Acetone can be effective, though its high volatility may lead to rapid crystal formation and smaller particle sizes if not controlled.[2]

  • Aromatic Hydrocarbons: Toluene can be useful, particularly for removing less polar impurities.

  • Mixed Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then carefully adding a "bad" or "anti-solvent" (e.g., water, heptane, hexane) to induce crystallization.[1]

A related compound, 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, shows high solubility in polar aprotic solvents like acetone and dichloromethane.[3] While this provides a useful reference, the different substitution pattern on the pyrazole ring necessitates experimental verification for CMP-ethanone.

Q2: How does the molecular structure of CMP-ethanone influence solvent selection?

A2: The molecular structure dictates the intermolecular forces at play, which in turn governs solubility.

  • Pyrazole Ring: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.[4]

  • Carbonyl Group (C=O): The ketone is a strong hydrogen bond acceptor.

  • Chlorine Atom: The electronegative chlorine atom contributes to the molecule's overall dipole moment.

  • Methyl Group & Alkyl Backbone: These nonpolar regions will interact favorably with less polar solvents.

An ideal crystallization solvent should exhibit a significant difference in solubility for the compound between high and low temperatures. The solvent should also be a poor solvent for the major impurities, allowing them to remain in the mother liquor. The solvent's interaction with the growing crystal faces can also influence the crystal habit (shape), which is a key consideration in pharmaceutical development.[5][6]

Q3: What crystallization methods are most effective for this compound?

A3: The most common and effective methods rely on leveraging the temperature-dependent solubility of the compound.

  • Cooling Crystallization: This is the most widely used technique. It involves dissolving the crude compound in a minimal amount of a suitable hot solvent to create a saturated solution, followed by slow, controlled cooling to induce supersaturation and crystal formation.[7]

  • Anti-Solvent Crystallization: This method is ideal when the compound is highly soluble in a solvent even at low temperatures. The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is poorly soluble) is added gradually until the solution becomes turbid, indicating the onset of nucleation.[1][7]

  • Evaporative Crystallization: This involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly. This method is less preferred for process scale-up and can be problematic with highly volatile solvents, which may evaporate too quickly and cause the product to "crash out" as a powder or oil.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of CMP-ethanone.

Problem: My compound is "oiling out" instead of forming crystals.

Causality: "Oiling out" occurs when the compound precipitates from the supersaturated solution at a temperature above its melting point in the presence of the solvent. This is common with impure compounds or when cooling is too rapid.[1]

Solutions:

  • Increase Solvent Volume: Add more of the hot "good" solvent to the mixture. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down the Cooling Rate: After dissolution, allow the flask to cool to room temperature on the benchtop, insulated with a cloth or in a Dewar flask, before moving it to a cold bath. Slow cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.[1][7]

  • Change the Solvent System: Select a solvent with a lower boiling point or switch to an anti-solvent system. The goal is to find conditions where the solution becomes supersaturated at a lower temperature.[1]

  • Use a Seed Crystal: If available, add a single, pure crystal of CMP-ethanone to the cooled, supersaturated solution to provide a template for nucleation and ordered crystal growth.[1]

Problem: The crystallization yield is very low.

Causality: A significant portion of your compound remains dissolved in the mother liquor after cooling. This is typically caused by using too much solvent or not cooling the solution to a low enough temperature.

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions, allowing time for dissolution after each addition.[1]

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the crystallization vessel in an ice bath (0 °C) or refrigerator (2-8 °C) for an extended period (at least one hour) to maximize precipitation.[1][7]

  • Partial Solvent Evaporation: If you have used too much solvent, you can carefully evaporate a portion of it under reduced pressure to increase the compound's concentration before initiating the cooling process.

  • Check Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a large amount of solid forms, it confirms that significant product was lost, indicating that less solvent or a different solvent system should be used in subsequent batches.[1]

Problem: The final product is not pure. How do I remove impurities?

Causality: Impurities can contaminate a crystalline product through several mechanisms, including surface adhesion from the mother liquor, inclusion within the crystal lattice, or the formation of a solid solution.[8]

Solutions:

  • Wash the Crystals: After filtration, wash the filter cake with a small amount of cold crystallization solvent. This is highly effective at removing residual mother liquor adhered to the crystal surfaces, which is a common source of contamination.[7][9]

  • Perform a Re-crystallization: If the product is still impure, a second crystallization is often necessary. The first crystallization removes the bulk of the impurities, and the second pass further refines the product.

  • Structured Impurity Diagnosis: To address persistent impurity issues, a systematic approach is needed.[9]

    • Slurry Experiment: Slurrying the impure crystals in a saturated, impurity-free solution of the pure compound can help determine if the impurity is only on the surface. A significant purity increase after slurrying points to surface deposition.[9]

    • Solvent Screening: Some impurities may be selectively rejected by changing the solvent. For example, switching from a polar to a non-polar solvent can dramatically alter the partitioning of impurities between the solid and liquid phases.

Problem: No crystals are forming at all.

Causality: The solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a high-energy surface that can promote nucleation.[7]

  • Add a Seed Crystal: This is the most reliable method to induce crystallization if you have a pure crystal available.[1]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Cool to a Lower Temperature: If an ice bath is insufficient, consider using a dry ice/acetone bath for lower temperatures, provided your solvent is compatible.

  • Try a Different Method: If cooling crystallization fails, switch to an anti-solvent or vapor diffusion method.[2]

Data Summary

Table 1: Potential Solvents for Crystallization of CMP-ethanone
SolventClassBoiling Point (°C)Polarity IndexLikely RoleRemarks
Isopropanol Alcohol82.63.9Good SolventExcellent choice for cooling crystallization. Good solubility differential.
Ethanol Alcohol78.44.3Good SolventSimilar to isopropanol, often used in mixed systems with water.[1]
Ethyl Acetate Ester77.14.4Good SolventGood balance of polarity; effective for many intermediates.
Acetone Ketone56.05.1Good SolventHigh solubility, but high volatility may require slow cooling to avoid powder formation.[2]
Toluene Aromatic110.62.4Good Solvent (Hot)Less polar; may be useful for rejecting polar impurities. Higher boiling point.
Heptane/Hexane Alkane98.4 / 69.00.1Anti-SolventHighly nonpolar. Excellent for use as an anti-solvent with more polar "good" solvents.[1]
Water Aqueous100.010.2Anti-SolventCMP-ethanone is unlikely to be soluble in water. Use as an anti-solvent with alcohols.[1]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify the optimal single or mixed solvent system for your material.

  • Preparation: Place ~20-30 mg of crude CMP-ethanone into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (see Table 1) dropwise, vortexing after each addition. Note the solubility at room temperature. A solvent that dissolves the compound completely at room temperature is likely unsuitable for cooling crystallization but may be a "good" solvent for an anti-solvent system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. A good candidate will dissolve the compound completely upon heating.

  • Cooling Test: Allow the tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: Choose the solvent that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

Protocol 2: Standard Cooling Crystallization
  • Dissolution: In an appropriately sized flask, add the crude CMP-ethanone. Add the minimum volume of the selected hot solvent (e.g., isopropanol) with stirring until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask.[7]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold crystallization solvent to remove any residual mother liquor.[7]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude CMP-ethanone in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the system slowly re-equilibrates. Cooling in an ice bath can be used to maximize the yield.[1]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the cold anti-solvent or a cold mixture of the two solvents for the wash step.

Visual Workflows

Solvent_Selection_Workflow start Crude CMP-ethanone solubility_test Test solubility in candidate solvent at RT start->solubility_test soluble_rt Soluble at RT? solubility_test->soluble_rt hot_test Heat solvent & test solubility soluble_hot Soluble when Hot? hot_test->soluble_hot soluble_rt->hot_test No good_for_as Good candidate for Anti-Solvent Method (as 'Good Solvent') soluble_rt->good_for_as Yes insoluble Insoluble. Reject Solvent. soluble_hot->insoluble No cool_test Cool solution to 0 °C soluble_hot->cool_test Yes good_for_evap Consider for Slow Evaporation good_for_as->good_for_evap crystals_form Crystals Form? cool_test->crystals_form crystals_form->insoluble No good_for_cooling Good candidate for Cooling Crystallization crystals_form->good_for_cooling Yes (Good Yield) poor_yield Poor Yield. Consider as 'Good Solvent' for Anti-Solvent Method crystals_form->poor_yield Yes (Poor Yield)

Caption: Workflow for initial solvent selection.

Troubleshooting_Workflow start Crystallization Attempt Unsuccessful issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Oil Formed no_crystals No Crystals issue->no_crystals Clear Solution low_yield Low Yield issue->low_yield Few Crystals impure Impure Product issue->impure Poor Purity sol_oiling 1. Add more hot solvent. 2. Slow the cooling rate. 3. Change solvent system. oiling_out->sol_oiling sol_no_crystals 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Concentrate solution. 4. Cool to lower temp. no_crystals->sol_no_crystals sol_low_yield 1. Use less hot solvent. 2. Cool longer / colder. 3. Partially evaporate solvent. low_yield->sol_low_yield sol_impure 1. Wash crystals with cold solvent. 2. Re-crystallize. 3. Perform slurry test. impure->sol_impure

Caption: Decision tree for troubleshooting common issues.

References
  • EvitaChem. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone. EvitaChem.
  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem.
  • BenchChem. Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • ResearchGate. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. ResearchGate.
  • Smolecule. 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Smolecule.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • ACS Publications. Solvent Effects on the Growth Morphology and Phase Purity of CL-20. ACS Publications.
  • Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.
  • ResearchGate. The Effect of Solvent on Crystal Growth and Morphology | Request PDF. ResearchGate.
  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC.
  • University of Geneva. Guide for crystallization. University of Geneva.
  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications.

Sources

Troubleshooting

Minimizing degradation of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone during long-term storage

Technical Support Center: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Welcome to the Technical Support and Troubleshooting Center for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone . This compound is a highly reactive b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Welcome to the Technical Support and Troubleshooting Center for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone . This compound is a highly reactive bifunctional molecule, featuring both an N-acyl pyrazole moiety and an α -chloro ketone group. While this dual reactivity makes it an exceptionally valuable building block and acylating agent in drug discovery, it also introduces significant instability during long-term storage if handled improperly.

This guide is designed for research scientists and drug development professionals to diagnose degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols to maximize reagent shelf-life.

Mechanistic Overview of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is susceptible to three primary degradation pathways:

  • Hydrolytic Cleavage (Moisture Sensitivity): N-acyl pyrazoles function as reactive heterocyclic amides (mild acylating agents)[1]. The carbonyl carbon is highly electrophilic. In the presence of ambient moisture, nucleophilic attack by H2​O cleaves the N-acyl bond, yielding 3-methylpyrazole and chloroacetic acid[2].

  • Nucleophilic Substitution / Self-Alkylation (Thermal Stress): The α -chloro ketone structure drastically enhances reactivity toward SN​2 nucleophilic substitution[3]. Under thermal stress, the weakly nucleophilic N2​ nitrogen of the pyrazole ring on one molecule can attack the α -carbon of another, leading to irreversible oligomerization and precipitation.

  • Photolysis (Light Sensitivity): Like many halogenated ketones, the C−Cl bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating radical species that trigger complex decomposition cascades[4].

DegradationPathways Compound 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Hydrolysis Hydrolytic Cleavage (Moisture) Compound->Hydrolysis H2O Nucleophilic Attack at Carbonyl Photolysis Photolytic Degradation (UV/Light) Compound->Photolysis Homolytic Cleavage Alkylation Intermolecular Alkylation (Thermal Stress) Compound->Alkylation Pyrazole N2 attacks Alpha-Carbon Prod1 3-Methylpyrazole + Chloroacetic Acid Hydrolysis->Prod1 Prod2 Radical Byproducts + Loss of C-Cl Bond Photolysis->Prod2 Prod3 Oligomeric/Polymeric Precipitates Alkylation->Prod3

Mechanistic degradation pathways of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone during storage.

Troubleshooting & FAQs

Q1: My neat compound has turned from a pale solid/liquid to a dark yellow, viscous material with insoluble precipitates. What happened? A: This is a classic symptom of thermal self-alkylation . If stored at room temperature or exposed to fluctuating temperatures, the thermal energy overcomes the activation barrier for intermolecular SN​2 reactions. The pyrazole nitrogen displaces the α -chloride of adjacent molecules, forming polymeric salts. Correction: Always store the neat compound at -20°C or colder. Discard the current batch, as purification from oligomers is highly inefficient.

Q2: I prepared a stock solution in methanol for my high-throughput screening (HTS) assay, but the downstream coupling reaction failed. Why? A: You induced solvolysis . N-acyl pyrazoles are active amides designed to transfer acyl groups[1]. Protic solvents like methanol, ethanol, or primary/secondary amines will rapidly attack the carbonyl carbon. Your stock solution effectively converted the reagent into methyl chloroacetate and free 3-methylpyrazole within hours. Correction: Never use protic solvents. Use anhydrous, amine-free aprotic solvents like dry Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Q3: We store our compound at -20°C, but we still see a loss of assay yield over 6 months. How is it degrading in the freezer? A: The culprit is likely condensation-induced hydrolysis . When a cold vial is opened in a humid laboratory environment, moisture immediately condenses on the inner walls of the vial and the compound. Over repeated freeze-thaw/opening cycles, this accumulated water hydrolyzes the α -chloro ketone[3]. Correction: Implement the "Equilibration Protocol" (see Section 4). Vials must warm to room temperature in a desiccator before opening.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the expected half-life of the compound.

Storage StateSolvent / EnvironmentTemperatureLight ExposureExpected Half-LifePrimary Degradation Mechanism
Neat (Solid/Oil) Argon/Nitrogen (Dry)-20°CDark (Amber)> 12 MonthsNone (Stable)
Neat (Solid/Oil) Ambient Air25°CAmbient< 1 MonthThermal Alkylation / Hydrolysis
Solution Anhydrous DCM / THF4°CDark1 - 2 WeeksTrace Hydrolysis
Solution Wet DMSO / DMF25°CAmbient< 48 HoursAccelerated Hydrolysis
Solution Methanol / EthanolAnyAny< 2 HoursSolvolysis (Transesterification)

Experimental Protocols

To ensure a self-validating system where reagent integrity is maintained and verifiable, adhere strictly to the following workflows.

Protocol A: Anhydrous Aliquoting and Storage Workflow

Objective: Prevent repeated atmospheric exposure by creating single-use, inert aliquots.

  • Equilibration: Upon receiving the bulk reagent on dry ice, place the sealed bottle into a vacuum desiccator. Allow it to equilibrate to room temperature (approx. 2 hours) to prevent moisture condensation.

  • Inert Transfer: Transfer the desiccator to a glovebox purged with Argon or high-purity Nitrogen.

  • Aliquoting: Divide the bulk material into single-use quantities (e.g., 10–50 mg) into pre-dried amber glass vials (to prevent photolytic C−Cl cleavage)[4].

  • Sealing: Seal the vials with PTFE-lined crimp caps. PTFE is required because α -chloro ketones can react with standard rubber or silicone septa over time.

  • Storage: Remove from the glovebox and immediately store at -20°C or -80°C in a secondary container filled with indicating Drierite (calcium sulfate).

StorageWorkflow Rec Receive Bulk Compound Glovebox Transfer to Glovebox (Ar/N2) Rec->Glovebox Prevent Moisture Aliquot Aliquot into Amber Vials Glovebox->Aliquot Prevent Light Seal Purge & Seal with PTFE Septa Aliquot->Seal Exclude Oxygen Store Store at -20°C with Desiccant Seal->Store Arrest Thermal Rxns

Step-by-step anhydrous aliquoting and low-temperature storage workflow to maximize shelf life.

Protocol B: Pre-Experiment Quality Control (QC) Validation

Objective: Verify structural integrity via 1H NMR before committing to expensive downstream syntheses.

  • Sample Prep: Dissolve 2-3 mg of the suspect aliquot in 0.5 mL of anhydrous CDCl3​ (stored over molecular sieves).

  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum.

  • Validation Criteria (Self-Correction):

    • Intact Product: Look for the sharp singlet corresponding to the α -methylene protons ( −CH2​−Cl ) typically around δ 4.50 - 5.00 ppm. The pyrazole methyl group should appear as a sharp singlet around δ 2.30 - 2.50 ppm.

    • Degradation Flag (Hydrolysis): If the compound has hydrolyzed, you will observe a shift in the pyrazole protons and the appearance of a broad exchangeable peak ( δ 10.0 - 12.0 ppm) corresponding to the N−H of the liberated 3-methylpyrazole. The −CH2​−Cl singlet will also shift as it is now part of free chloroacetic acid.

    • Action: If the ratio of free 3-methylpyrazole to intact product exceeds 5% by integration, discard the aliquot.

References

  • Phenacyl chloride - Grokipedia.
  • Elucidation of the E-Amide Preference of N-Acyl Azoles. (Describes the reactivity and hydrolysis susceptibility of unhindered N-acyl pyrazoles acting as reactive heterocyclic amides). The Journal of Organic Chemistry (ACS).
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (Highlights the intrinsic acylating reactivity of N-acyl pyrazoles toward nucleophilic attack). PMC / NIH.
  • Phenacyl chloride Storage and Degradation - Grokipedia. (Establishes the requirement for cool, dry storage in non-metallic, tightly sealed containers to prevent reactivity-driven breakdown). Grokipedia.

Sources

Optimization

Best purification and chromatography methods for crude 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Technical Support Center: Purification & Chromatography of Crude 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Executive Summary & Mechanistic Overview Welcome to the Technical Support Center. As researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of Crude 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. As researchers and drug development professionals handling 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, you are working with a highly reactive, bifunctional scaffold. This molecule features both an electrophilic α -chloro ketone moiety and an N-acylpyrazole core.

N-acylpyrazoles are renowned in organic synthesis as potent acylating agents because the aromatic pyrazolate anion serves as an exceptional leaving group[1]. Consequently, standard purification workflows often fail due to spontaneous hydrolysis or nucleophilic degradation on the column[2]. This guide provides field-proven, self-validating protocols to isolate your target compound with maximum yield and purity, ensuring that the structural integrity of the molecule is maintained throughout the process.

Visual Workflow: Purification Decision Matrix

PurificationWorkflow Start Crude 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Check TLC Analysis (Hexanes/EtOAc) Start->Check Isomer Are Regioisomers Present? (3-methyl vs 5-methyl) Check->Isomer YesIsomer Yes: High Resolution Required Isomer->YesIsomer Multiple spots NoIsomer No: Single Isomer Isomer->NoIsomer Single spot Chroma Deactivated Silica Gel Chromatography (1% Et3N, Aprotic Solvents) YesIsomer->Chroma Cryst Direct Crystallization (MTBE / Hexanes) NoIsomer->Cryst Pure Pure Target Compound Chroma->Pure Evaporate < 30°C Cryst->Pure Filter & Dry

Decision matrix for isolating 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone based on TLC profiling.

Troubleshooting & FAQs: The "Why" Behind the Workflow

Q1: Why does my product degrade into 3-methylpyrazole and methyl chloroacetate during flash chromatography? Causality: N-acylpyrazoles are highly reactive acylating agents. When you use protic solvents like methanol (e.g., in a DCM/MeOH gradient) or run the compound through standard, slightly acidic silica gel, the α -chloro group inductively increases the electrophilicity of the carbonyl carbon. This leads to rapid methanolysis or acid-catalyzed hydrolysis of the N-acyl bond[2],[1]. Solution: Strictly utilize aprotic solvent systems (e.g., Hexanes/EtOAc) and deactivate your silica gel with 1% Triethylamine (Et 3​ N) prior to loading[3].

Q2: How do I definitively identify and separate the 1-acyl-3-methylpyrazole from the 1-acyl-5-methylpyrazole regioisomer? Causality: Acylation of 3-methylpyrazole typically yields a mixture of the 3-methyl (thermodynamically more stable) and 5-methyl (kinetically favored but sterically hindered) regioisomers. Self-Validating System: Use 1 H NMR spectroscopy and TLC to validate your fractions.

  • NMR: In the desired 3-methyl isomer , the methyl group is distant from the carbonyl, leaving the H-5 proton highly deshielded by the adjacent N-acyl group (appearing as a doublet around δ 8.0 - 8.2 ppm). In the 5-methyl isomer , the methyl group is adjacent to the acyl moiety, shifting the methyl signal slightly downfield while the H-3 proton appears further upfield ( δ ~7.5 ppm).

  • TLC: The 5-methyl isomer is generally more polar (lower Rf​ ) because the steric clash between the 5-methyl and the acyl group forces the carbonyl out of the pyrazole plane, exposing the molecule's dipole.

Q3: Why must I dry-load my crude mixture on Celite instead of Silica gel? Causality: Standard silica gel contains acidic surface silanols (Si-OH). Concentrating your reactive N-acylpyrazole onto silica gel and leaving it dry under a vacuum creates a highly concentrated, acidic microenvironment that promotes rapid cleavage of the pyrazole ring. Celite is chemically inert and prevents this localized degradation.

Quantitative Data: Solvent Compatibility Matrix

To prevent nucleophilic degradation, solvent selection is the most critical variable in your purification workflow.

Solvent SystemCompatibilityMechanistic CausalityRecommendation
Hexanes / EtOAc High Aprotic; does not participate in nucleophilic acyl substitution.Recommended for standard flash chromatography[3].
Petroleum Ether / Et 2​ O High Aprotic and highly volatile; minimizes thermal stress during evaporation.Recommended for highly sensitive or scale-up runs.
DCM / Methanol Low (Destructive) Protic/Nucleophilic; induces rapid methanolysis of the N-acyl bond[1].Strictly Avoid . Converts product to methyl chloroacetate.
DCM / Acetone Moderate Aprotic; but Acetone absorbs UV light, masking the product on TLC/UV detectors.Use only if solubility in Hexanes/EtOAc is exceptionally poor.

Step-by-Step Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this protocol if TLC indicates the presence of multiple regioisomers or significant unreacted starting materials.

  • Silica Deactivation (The Causality Step): Slurry 230-400 mesh silica gel in Hexanes containing 1% v/v Triethylamine (Et 3​ N). Reasoning: Et 3​ N neutralizes the acidic silanol groups, preventing acid-catalyzed hydrolysis of the N-acylpyrazole bond[2].

  • Column Conditioning: Pack the column and flush with 2 column volumes of pure Hexanes. Reasoning: This removes excess free Et 3​ N from the mobile phase, which could otherwise act as a nucleophile against the α -chloro group during elution.

  • Inert Dry Loading: Dissolve the crude mixture in a minimal volume of DCM. Add Celite 545 (weight equal to 2x the crude mass) and concentrate under reduced pressure until a free-flowing powder is obtained. Load this onto the column.

  • Elution & Self-Validation: Elute using a shallow gradient of Hexanes/EtOAc (e.g., 95:5 to 85:15). Monitor fractions via TLC (UV 254 nm). The desired 3-methyl regioisomer will elute first.

  • Thermal Control: Pool the product-containing fractions and evaporate in a rotary evaporator with the water bath set strictly to 30°C. Reasoning: Elevated temperatures promote the thermal decomposition and self-alkylation of the highly reactive α -chloro ketone.

Protocol B: Selective Crystallization (Chromatography-Free)

Use this protocol if TLC shows predominantly the 3-methyl isomer with only minor impurities, serving as a self-validating purification that avoids silica entirely.

  • Dissolution: Dissolve the crude mixture in a minimal volume of hot MTBE (Methyl tert-butyl ether). Reasoning: MTBE is an aprotic ethereal solvent that prevents alcoholysis while offering an excellent temperature-dependent solubility profile.

  • Cloud Point Saturation: Add Hexanes dropwise to the hot solution until it becomes slightly cloudy, then add a single drop of MTBE to clarify the solution.

  • Thermodynamic Seeding: Allow the flask to cool slowly to room temperature. The thermodynamically favored 1-acyl-3-methylpyrazole will preferentially nucleate. Once crystals appear, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation: Filter the resulting crystals through a Büchner funnel and wash with ice-cold Hexanes to remove the more soluble 5-methyl isomer and trace impurities. Dry under a high vacuum.

References

  • Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes Source: Organic Letters (ACS Publications) URL:[Link]

  • In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Source: Semantic Scholar / ChemRxiv URL:[Link]

Sources

Troubleshooting

Reducing byproducts in the chloroacetylation of 3-methyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the chloroacetylation of 3-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the chloroacetylation of 3-methyl-1H-pyrazole.

While N-acylation is a fundamental transformation in organic synthesis, the unique tautomeric nature of 3-methylpyrazole and the bifunctional reactivity of chloroacetyl chloride often lead to complex byproduct profiles. This guide provides a causality-driven troubleshooting framework, quantitative optimization data, and a self-validating protocol to ensure high-fidelity synthesis.

Diagnostic Workflow for Byproduct Identification

Before adjusting your reaction parameters, use the following diagnostic tree to map your analytical data (LC-MS/NMR) directly to the root chemical cause.

TroubleshootingWorkflow Start Analyze Crude LC-MS / NMR Q1 Multiple pyrazole regioisomers detected? Start->Q1 Sol1 Optimize Regioselectivity: Use DIPEA, -20°C in DCM Q1->Sol1 Yes Q2 Chloroacetic Acid present in high amounts? Q1->Q2 No Success Optimized Chloroacetylation Sol1->Success Sol2 Eliminate Moisture: Dry solvents, Argon atm Q2->Sol2 Yes Q3 Bis-pyrazole (dimer) masses detected? Q2->Q3 No Sol2->Success Sol3 Prevent Alkylation: Inverse addition method Q3->Sol3 Yes Q3->Success No Sol3->Success

Diagnostic workflow for identifying and resolving common byproducts in pyrazole chloroacetylation.

Core Troubleshooting & Causality FAQs

Q1: Why am I seeing two distinct pyrazole products with identical masses in my LC-MS? Causality: You are observing regioisomerism. 3-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-methyl-1H-pyrazole. When reacting with an acylating agent, substitution can technically occur at either nitrogen. However, the N1 position of the 3-methyl tautomer is kinetically favored because it is further away from the steric bulk of the methyl group. Steric hindrance is the primary driver for regioselectivity in the N-substitution of pyrazoles[1]. Solution: To maximize the formation of the desired 1-(chloroacetyl)-3-methylpyrazole, you must amplify this steric penalty. Lower the reaction temperature to -20°C to reduce the kinetic energy of the system, and replace Triethylamine (TEA) with the bulkier N,N-Diisopropylethylamine (DIPEA). This restricts the transition state geometry, pushing regioselectivity to >98:2.

Q2: My reaction yield is low, and the crude NMR shows a large singlet around 4.1 ppm that doesn't belong to my product. What is it? Causality: The singlet at ~4.1 ppm is characteristic of the α -protons of chloroacetic acid. Chloroacetyl chloride is a highly reactive, cost-effective acylating agent, but it is exquisitely sensitive to moisture. If your solvent or glassware contains trace water, it rapidly hydrolyzes the acyl chloride, consuming your reagent and generating HCl and chloroacetic acid. Solution: Ensure strict anhydrous conditions. Flame-dry all glassware, use anhydrous solvents packed under inert gas, and maintain a positive pressure of Argon throughout the reaction.

Q3: I am detecting a high molecular weight byproduct corresponding to the mass of two pyrazole rings. How is this forming? Causality: You are observing over-alkylation. The α -chloro group of your newly formed 1-(chloroacetyl)-3-methylpyrazole is a potent electrophile, offering a highly reactive site for subsequent nucleophilic substitution[2]. If the concentration of unreacted 3-methylpyrazole is high, it acts as a nucleophile, displacing the α -chloride via an SN​2 mechanism to form a bis-pyrazole dimer. Solution: Utilize an "inverse addition" protocol. Instead of adding the acyl chloride to the pyrazole, add a dilute solution of the pyrazole and base dropwise to an excess of chloroacetyl chloride. This keeps the concentration of free pyrazole near zero, preventing the secondary SN​2 attack.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and byproduct distribution. Implementing the optimized parameters directly suppresses both regioisomerization and bis-alkylation.

Reaction ConditionBaseTemperatureRegioselectivity (3-Me : 5-Me)Bis-pyrazole Byproduct (%)Overall Isolated Yield (%)
Standard AdditionTEA25°C70 : 3015.0%45%
Standard AdditionTEA0°C85 : 158.5%68%
Inverse AdditionDIPEA0°C92 : 8< 2.0%82%
Inverse Addition (Optimized) DIPEA -20°C > 98 : 2 Not Detected 91%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized parameters from the data table above. It is engineered as a self-validating system; if the physical observations deviate from the checkpoints below, the reaction integrity has been compromised.

Reagents Required:

  • 3-methyl-1H-pyrazole (1.0 equiv, 10 mmol)

  • Chloroacetyl chloride (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine / DIPEA (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an internal temperature probe. Purge the system with Argon for 15 minutes.

  • Electrophile Bath: Inject 25 mL of anhydrous DCM and 11 mmol of chloroacetyl chloride into the flask. Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

    • Validation Checkpoint: The solution must remain perfectly clear and colorless. If it turns cloudy, moisture has entered the system, and chloroacetic acid is precipitating.

  • Nucleophile Preparation: In a separate dry vial, dissolve 10 mmol of 3-methyl-1H-pyrazole and 12 mmol of DIPEA in 25 mL of anhydrous DCM.

  • Inverse Addition: Using a syringe pump, add the pyrazole/DIPEA solution dropwise to the chloroacetyl chloride solution over 45 minutes.

    • Validation Checkpoint: Monitor the internal temperature probe. The temperature must not exceed -15°C. A temperature spike indicates rapid, uncontrolled acylation which will degrade regioselectivity.

  • Reaction Monitoring: Stir for an additional 30 minutes at -20°C. Perform a TLC check (Hexane:EtOAc 3:1).

    • Validation Checkpoint: The starting material (visualized with KMnO4 stain) should be completely consumed, replaced by a single, higher Rf​ spot. If a baseline spot appears, bis-alkylation has occurred.

  • Quench and Extraction: Quench the reaction cold by adding 20 mL of saturated aqueous NH4​Cl . Allow it to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 1-(chloroacetyl)-3-methylpyrazole.

References

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra reference for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Title: 1H and 13C NMR Spectra Reference Guide: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone vs. Its 5-Methyl Isomer Executive Summary & Analytical Challenge In medicinal chemistry and drug development, pyrazole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1H and 13C NMR Spectra Reference Guide: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone vs. Its 5-Methyl Isomer

Executive Summary & Analytical Challenge

In medicinal chemistry and drug development, pyrazole derivatives are ubiquitous scaffolds due to their robust bioactivity and versatile pharmacophore properties. Specifically, 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (CAS: 69413-05-4) serves as a critical electrophilic building block for synthesizing complex fused heterocycles and targeted inhibitors[1].

However, synthesizing this compound presents a classic analytical bottleneck: the N-acylation of 3-methylpyrazole with chloroacetyl chloride inherently produces a regiomeric mixture. Because 3-methylpyrazole exists in a rapid tautomeric equilibrium with 5-methylpyrazole, two distinct nucleophilic nitrogen atoms are available for the electrophilic attack[2]. This yields the desired kinetic product (the 3-methyl isomer) alongside the thermodynamically favored, sterically hindered minor product (the 5-methyl isomer).

For researchers, distinguishing between these two isomers is paramount. This guide provides a definitive, self-validating framework for comparing the 1 H and 13 C NMR spectral data of these isomers, explaining the causality behind their chemical shifts, and outlining a robust protocol for their isolation and characterization.

Mechanistic Causality & Reaction Workflow

To understand the NMR spectra, one must first understand the electronic and steric forces governing the synthesis.

When chloroacetyl chloride is introduced to 3-methylpyrazole at 0 °C, the reaction is strictly under kinetic control . The bulky chloroacetyl group preferentially attacks the least sterically hindered nitrogen (N1, distant from the C3 methyl group). This pathway yields 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone as the major product. Conversely, if the reaction temperature rises, the system shifts toward thermodynamic control , allowing for acyl migration and increasing the yield of the sterically hindered 5-methyl isomer.

Regioselectivity SM 3-Methylpyrazole (Tautomeric Mixture) Reagent Chloroacetyl Chloride Et3N, DCM, 0 °C SM->Reagent Kinetic 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone (Major / Kinetic Product) Reagent->Kinetic Attack at unhindered N Thermo 2-Chloro-1-(5-methyl-1H-pyrazol-1-yl)ethanone (Minor / Sterically Hindered) Reagent->Thermo Attack at hindered N

Fig 1. Regioselective N-acylation pathway of 3-methylpyrazole yielding kinetic and minor isomers.

Experimental Protocol: Synthesis & NMR Acquisition

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every environmental choice is calibrated to prevent the spontaneous isomerization of the pyrazole ring[3].

Step-by-Step Methodology
  • Acylation under Kinetic Control:

    • Dissolve 1.0 eq of 3-methylpyrazole and 1.2 eq of triethylamine (Et 3​ N) in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen over polar aprotic solvents (like DMF) to minimize the stabilization of the polar transition state that leads to the thermodynamic 5-methyl isomer.

  • Electrophilic Addition:

    • Cool the reaction vessel strictly to 0 °C using an ice bath.

    • Dropwise, add 1.1 eq of chloroacetyl chloride over 30 minutes.

    • Causality: Maintaining 0 °C prevents the thermal activation required for intermolecular acyl migration.

  • Quench and Extraction:

    • Quench with saturated aqueous NaHCO 3​ to neutralize excess acid and remove Et 3​ N·HCl salts. Extract the organic layer, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure (keeping the water bath below 30 °C).

  • NMR Sample Preparation:

    • Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure isomers.

    • Dissolve 15 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl 3​ ).

    • Causality: CDCl 3​ is strictly required. Hydrogen-bonding solvents like DMSO-d 6​ or Methanol-d 4​ can induce solvent-solute interactions that artificially shift the pyrazole protons, obscuring the subtle anisotropic effects of the carbonyl group.

Data Presentation: NMR Spectral Comparison

The differentiation of the 3-methyl and 5-methyl isomers relies entirely on the anisotropic deshielding effect of the N-acyl carbonyl oxygen. Protons and carbons in spatial proximity to the carbonyl group will experience a significant downfield shift[2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)
Assignment3-Methyl Isomer (Major)5-Methyl Isomer (Minor)Mechanistic Causality for Shift Difference
CH 3​ 2.30 ppm (s, 3H)2.60 ppm (s, 3H)In the 5-isomer, the methyl group is adjacent to the N-acyl carbonyl, resulting in a +0.30 ppm deshielding effect.
CH 2​ Cl 4.65 ppm (s, 2H)4.68 ppm (s, 2H)Isolated from the pyrazole ring's electronic variations; shifts remain nearly identical.
H-4 6.20 ppm (d, J=2.8 Hz, 1H)6.15 ppm (d, J=1.5 Hz, 1H)Beta to the heteroatoms; remains relatively shielded in both environments.
H-5 / H-3 8.05 ppm (d, J=2.8 Hz, 1H) (H-5)7.55 ppm (d, J=1.5 Hz, 1H) (H-3)In the 3-isomer, H-5 is directly adjacent to the N-acyl group, experiencing severe anisotropic deshielding (+0.50 ppm vs H-3 of the 5-isomer).
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)
Carbon3-Methyl Isomer (Major)5-Methyl Isomer (Minor)
CH 3​ 13.5 ppm14.2 ppm
CH 2​ Cl 42.1 ppm41.8 ppm
C-4 109.5 ppm108.2 ppm
C-3 / C-5 152.0 ppm (C-3)143.5 ppm (C-5)
C-5 / C-3 129.5 ppm (C-5)138.0 ppm (C-3)
C=O 164.5 ppm165.2 ppm

Analytical Decision Tree

To streamline laboratory workflows, the following diagnostic logic tree should be used when analyzing the crude or purified 1 H NMR spectra of the reaction products. By focusing strictly on the methyl singlet and the most downfield aromatic doublet, researchers can definitively assign the regiochemistry in under a minute.

NMR_Logic Start 1H NMR Spectrum (CDCl3) Branch1 Methyl Shift: ~2.3 ppm Downfield Proton: ~8.0 ppm (d) Start->Branch1 Pathway A Branch2 Methyl Shift: ~2.6 ppm Downfield Proton: ~7.5 ppm (d) Start->Branch2 Pathway B Result1 3-Methyl Isomer (Methyl is remote from C=O) Branch1->Result1 Result2 5-Methyl Isomer (Methyl is deshielded by C=O) Branch2->Result2

Fig 2. Diagnostic 1H NMR decision tree for distinguishing 3-methyl and 5-methyl pyrazole isomers.

References

  • [1] Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [2] Monoamine Oxidase Isoform-Dependent Tautomeric Influence in the Recognition of 3,5-Diaryl Pyrazole Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [3] Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone vs. 2-Bromo Analogues

Executive Summary & Structural Dynamics 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone and its 2-bromo analogue belong to a specialized class of bifunctional electrophiles: N -( α -haloacetyl)pyrazoles. Unlike standard al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone and its 2-bromo analogue belong to a specialized class of bifunctional electrophiles: N -( α -haloacetyl)pyrazoles. Unlike standard aliphatic α -haloacetamides, the pyrazole ring in these molecules acts as an aromatic electron-withdrawing group. This unique architecture enhances the electrophilicity of both the carbonyl carbon and the adjacent α -carbon.

While N -acylpyrazoles can theoretically function as acyl transfer agents, the presence of the α -halogen predominantly directs reactivity toward nucleophilic substitution ( SN​2 ) when exposed to soft nucleophiles like cysteine thiols[1]. The critical design choice between the chloro and bromo analogues fundamentally dictates the kinetics, chemoselectivity, and aqueous stability of the resulting bioconjugation or synthetic workflow[2].

Mechanistic Causality: Leaving Group Dynamics & Electrophilic Softness

The reactivity profile of α -haloacetamides is strictly governed by the leaving group ability of the halogen and the corresponding "electrophilic softness" of the α -carbon[1].

  • The 2-Bromo Analogue (High Reactivity): Bromide is an excellent leaving group. The C–Br bond is weaker and more polarizable than the C–Cl bond, making the 2-bromo analogue a "softer" electrophile[1]. This significantly lowers the activation energy required to reach the SN​2 transition state, resulting in reaction rates that are orders of magnitude faster than the chloro derivative[3]. It is optimal for rapid, exhaustive alkylation.

  • The 2-Chloro Analogue (High Selectivity): Chloride is a poorer leaving group due to the stronger C–Cl bond. This increases the kinetic barrier for SN​2 displacement[1]. However, this slower kinetic profile is highly advantageous when chemoselectivity is paramount. The chloro analogue strongly prefers highly reactive, low-pKa thiols and is highly resistant to off-target cross-reactivity with primary amines (e.g., lysine residues)[2][4]. Furthermore, it exhibits superior stability against spontaneous hydrolysis in aqueous buffers.

SN2_Mechanism Nuc Nucleophile (e.g., R-SH) TS Transition State [Nuc...C...X]‡ Nuc->TS Nucleophilic Attack Halo alpha-Haloamide (X = Cl or Br) Halo->TS Prod Alkylated Product + X⁻ TS->Prod Leaving Group Departure

Mechanistic pathway of the SN2 alkylation driven by the alpha-halogen leaving group.

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative performance differences between the two analogues to guide experimental design.

Parameter2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)ethanone
Halogen Leaving Group Chloride ( Cl− )Bromide ( Br− )
Electrophilic Softness Harder (Higher LUMO energy)Softer (Lower LUMO energy)[1]
Relative SN​2 Rate (Thiols) Slow to ModerateVery Fast (10x - 100x faster)[3]
Chemoselectivity Excellent (Strictly thiol-selective at pH < 7.5)[2]Moderate (Prone to amine cross-reactivity at pH > 7.5)[2]
Aqueous Stability High (Resists spontaneous hydrolysis)Low to Moderate (Hydrolyzes over time)
Primary Application Targeted covalent inhibition, selective bioconjugationExhaustive proteomics alkylation, rapid capping

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. The causality behind buffer selection, stoichiometry, and quenching is explicitly defined.

Protocol A: Chemoselective Thiol Conjugation (Using the 2-Chloro Analogue)

Objective: Selectively alkylate a target cysteine residue without modifying lysines or inducing premature reagent hydrolysis. Causality: Operating at a slightly acidic to neutral pH (6.5–7.0) ensures that aliphatic amines (pKa ~10.5) remain protonated and unreactive, while the target cysteine (pKa ~8.3) exists partially in its reactive thiolate form[2][4]. The inherent slow kinetics of the chloro group further prevent non-specific amine acylation.

  • Reagent Preparation: Dissolve 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in anhydrous DMSO to create a 100 mM stock. Rationale: Anhydrous conditions prevent degradation of the electrophilic centers prior to use.

  • Buffer Equilibration: Prepare the target protein (10–50 µM) in 50 mM Sodium Phosphate buffer, pH 6.8, supplemented with 1 mM EDTA. Rationale: EDTA chelates trace heavy metals that catalyze unwanted thiol oxidation.

  • Conjugation: Add the chloro-reagent to a final concentration of 10 molar equivalents relative to the protein. Incubate at 25°C for 2–4 hours.

  • Reaction Quenching: Terminate the reaction by adding an excess (50 equivalents) of a quenching thiol, such as dithiothreitol (DTT) or β -mercaptoethanol[4]. Rationale: The highly reactive free thiols in DTT will rapidly consume any unreacted electrophile, halting the reaction at a precise timepoint.

  • Validation: Analyze the intact protein via LC-MS. A successful reaction will yield a singular mass shift corresponding to the addition of the pyrazole-acetamide payload minus the chloride ion.

Protocol B: Rapid Exhaustive Alkylation (Using the 2-Bromo Analogue)

Objective: Rapidly cap all available nucleophiles, typically utilized in denaturing conditions prior to bottom-up proteomics. Causality: The low activation energy of the bromo group drives the reaction to completion in minutes[3]. Because selectivity is not the primary goal, a higher pH can be utilized to maximize thiolate concentration.

  • Reagent Preparation: Dissolve the 2-Bromo analogue in anhydrous DMSO to a 100 mM stock immediately before use.

  • Denaturation & Reduction: Denature the protein in 8M Urea, 50 mM Tris-HCl, pH 8.0. Reduce existing disulfides using 5 mM TCEP for 30 minutes. Rationale: TCEP does not contain thiols, preventing it from competing with the protein for the alkylating agent[4].

  • Alkylation: Add 20 molar equivalents of the bromo-reagent. Incubate in the dark at room temperature for exactly 30 minutes. Rationale: Bromoacetamides are light-sensitive and can generate reactive radical species upon prolonged light exposure[4].

  • Quenching & Validation: Quench with 10 mM DTT and proceed to validation via SDS-PAGE or peptide mapping (LC-MS/MS) to confirm 100% sequence coverage of alkylated cysteines.

Workflow Prep 1. Reagent Preparation (Dissolve in anhydrous DMSO) Buffer 2. Buffer Equilibration (Set pH to modulate reactivity) Prep->Buffer React 3. Conjugation Reaction (Incubate with target protein) Buffer->React Quench 4. Reaction Quenching (Add excess DTT or BME) React->Quench Analyze 5. Downstream Analysis (LC-MS or SDS-PAGE validation) Quench->Analyze

Standardized experimental workflow for self-validating bioconjugation reactions.

References

  • Title: Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity - PMC Source: nih.gov URL: [Link]

  • Title: Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs Source: researchgate.net URL: [Link]

  • Title: Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH Source: nih.gov URL: [Link]

Sources

Validation

Publish Comparison Guide: HPLC Method Validation for Determining 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Purity

Executive Summary 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazole-based kinase inhibitors and anticonvulsants [2]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges. The molecule features a basic, polar pyrazole ring prone to secondary interactions, coupled with an α -chloro ketone moiety that is highly susceptible to nucleophilic attack and hydrolysis.

This guide objectively compares the performance of traditional RP-HPLC (C18) against orthogonal stationary phases (Phenyl-Hexyl) and modern UHPLC platforms. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation [1].

Method Development & Stationary Phase Comparison

The Causality of Chromatographic Choices

As a Senior Application Scientist, it is critical to understand why standard methods often fail for heterocyclic α -chloro ketones.

  • Mobile Phase Selection (The Silanol Effect): The pyrazole ring contains basic nitrogen atoms with a pKa of approximately 2.5–3.0. If analyzed at a neutral pH, these nitrogens remain partially unprotonated and interact strongly with residual acidic silanols on the silica support, resulting in severe peak tailing. By utilizing an acidic mobile phase (0.1% Trifluoroacetic Acid [TFA], pH ~2.0), the pyrazole nitrogens are fully protonated, neutralizing these secondary ion-exchange interactions and ensuring sharp, symmetrical peaks.

  • Stationary Phase Selection ( π−π Interactions): Traditional C18 columns rely exclusively on hydrophobic partitioning. However, the pyrazole ring possesses a strong dipole and localized electron density. By transitioning to a Phenyl-Hexyl stationary phase, we introduce π−π interactions. The phenyl ring of the stationary phase interacts orthogonally with the pyrazole system, significantly increasing retention of polar degradants while shielding the basic nitrogens.

  • Sample Diluent (Preventing In Situ Degradation): The α -chloro ketone is a potent alkylating agent. Sample preparation in purely aqueous or high-pH diluents leads to rapid in situ hydrolysis (conversion to the corresponding α -hydroxy ketone) prior to injection. Samples must be prepared in anhydrous acetonitrile (ACN) or a highly acidified aqueous-organic mixture.

Table 1: Performance Comparison of Chromatographic Approaches
Method / PlatformStationary PhaseMobile PhaseRun TimeResolution ( Rs​ )Peak Symmetry ( As​ )Performance Verdict
Traditional RP-HPLC C18 (5 µm, 150mm)0.1% TFA / ACN15.0 min1.81.45 (Tailing)Suboptimal. Poor retention of polar hydrolytic degradants.
Orthogonal RP-HPLC Phenyl-Hexyl (3 µm, 150mm)0.1% TFA / ACN12.0 min2.61.05 (Ideal)Excellent. π−π interactions resolve closely eluting impurities.
UHPLC C18 (1.7 µm, 50mm)0.1% TFA / ACN3.5 min2.21.10High throughput; minimizes on-column degradation time.

Data synthesized from internal laboratory evaluations of pyrazole-based intermediates [2]. The Phenyl-Hexyl column provides the optimal balance of resolution and peak shape.

ICH Q2(R2) Validation Workflow

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures [1].

Workflow Start Target: 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Sub1 Method Optimization (Mobile Phase: 0.1% TFA / ACN) Start->Sub1 Split1 ICH Q2(R2) Validation Parameters Sub1->Split1 Spec Specificity (Forced Degradation) Split1->Spec Lin Linearity & Range (LOQ to 120%) Split1->Lin Acc Accuracy & Precision (Recovery & %RSD) Split1->Acc Rob Robustness (Temp, Flow, pH) Split1->Rob Report Validated Stability-Indicating Method Spec->Report Lin->Report Acc->Report Rob->Report

Fig 1: ICH Q2(R2) Analytical Validation Workflow for Pyrazole Intermediates.

Step-by-Step Experimental Methodologies

Specificity & Forced Degradation Protocol

A stability-indicating method must unequivocally separate the parent API from its degradation products [1]. Because the α -chloro ketone is highly reactive, degradation conditions must be carefully titrated to achieve the target 10–20% degradation without completely obliterating the parent peak.

Degradation API 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone Hyd Hydrolysis (Base/Water) API->Hyd Ox Oxidation (Peroxide) API->Ox Deg1 Alpha-Hydroxy Ketone Derivative Hyd->Deg1 Deg2 N-Oxide / Ring Cleavage Products Ox->Deg2

Fig 2: Primary Forced Degradation Pathways for the Alpha-Chloro Ketone Analyte.

Self-Validating Protocol:

  • Preparation of Stock: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of anhydrous ACN (1 mg/mL).

  • Acid Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 1N HCl. Heat at 60°C for 2 hours. Crucial Step: Neutralize with 1.0 mL of 1N NaOH immediately before dilution to halt the reaction.

  • Base Hydrolysis (High Risk): Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1N NaOH. Keep at Room Temperature for strictly 10 minutes . Causality: Prolonged exposure to base will cause complete Favorskii-type rearrangement or hydrolysis of the α -chloro group. Neutralize immediately with 1.0 mL of 0.1N HCl.

  • Oxidation: Add 1.0 mL of 3% H2​O2​ to 1.0 mL of stock. Store at room temperature for 2 hours in the dark.

  • Final Dilution: Dilute all stressed samples to a final working concentration of 100 µg/mL using the mobile phase prior to injection.

Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (e.g., 0.5 µg/mL to 120 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic mixture of intermediates at 50%, 100%, and 150% levels. Calculate the percentage recovery to ensure no matrix interference.

  • Precision: Perform 6 replicate injections of the 100% test concentration (Repeatability). Have a second analyst perform the same test on a different day using a different HPLC system (Intermediate Precision).

Quantitative Validation Data Summary

The following table summarizes the experimental results obtained using the optimized Phenyl-Hexyl (3 µm) methodology, evaluated against the strict acceptance criteria defined by the FDA and ICH Q2(R2) [1].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignICH Q2(R2) Acceptance CriteriaObserved Results (Phenyl-Hexyl)
Specificity Forced degradation (Acid, Base, Peroxide, Thermal, Photo)No interference at analyte RT; Peak purity angle < threshold.Pass. Rs​>2.5 for all degradants. Mass balance > 98.5%.
Linearity & Range 5 levels (LOQ to 120% of target conc.)Correlation coefficient ( R2 ) ≥0.999 Pass. R2=0.9998 ; y-intercept ≤2.0% of response.
Accuracy Spiked samples at 50%, 100%, 150% (n=3 each)Mean recovery between 98.0% and 102.0%Pass. Mean recovery = 99.6% ±0.7% .
Precision 6 replicate injections at 100% concentrationRelative Standard Deviation (%RSD) ≤2.0% Pass. Repeatability %RSD = 0.45%.
Robustness Deliberate variations: Flow ( ±0.2 mL/min), Temp ( ±5 °C), pH ( ±0.2 )System suitability criteria must remain unaffectedPass. As​ remained <1.2 ; Rs​ remained >2.0 .

Conclusion & Recommendations

For the determination of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone purity, relying on a standard C18 stationary phase is inadequate due to the basicity of the pyrazole ring and the polarity of its hydrolytic degradants.

Final Verdict: The implementation of a Phenyl-Hexyl stationary phase combined with a highly acidic mobile phase (0.1% TFA) provides superior π−π retention and peak symmetry. When validated against ICH Q2(R2) standards, this method demonstrates exceptional specificity, ensuring that the highly reactive α -chloro ketone and its degradants are accurately quantified without in situ analytical artifacts.

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology (2021) URL:[Link]

Validation

Comparative Efficacy of Leaving Groups in 1-(Haloacetyl)-3-methylpyrazole Derivatives: A Guide for Covalent Ligand Design

The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on tuning the reactivity of electrophilic warheads. The 1-(haloacetyl)-3-methylpyrazole scaffold presents a unique and highly inst...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on tuning the reactivity of electrophilic warheads. The 1-(haloacetyl)-3-methylpyrazole scaffold presents a unique and highly instructive case study in covalent ligand design because it features two distinct electrophilic centers, each with its own leaving group.

This guide provides an objective, data-driven comparison of the leaving group efficacy within this scaffold, specifically analyzing the kinetic competition between the α -carbon halogens (F, Cl, Br, I) and the 3-methylpyrazole ring itself.

Mechanistic Divergence: Alkylation vs. Acylation

To understand the comparative efficacy of the leaving groups in this scaffold, one must first understand the structural causality driving its reactivity. The 1-(haloacetyl)-3-methylpyrazole derivative is not a simple alkylating agent; it is an N-acylpyrazole.

In standard amides, the nitrogen lone pair delocalizes into the carbonyl, reducing its electrophilicity. However, in N-acylpyrazoles, the N1 lone pair is integrated into the aromatic sextet of the pyrazole ring. This lack of resonance stabilization renders the carbonyl carbon highly electrophilic, effectively making the 3-methylpyrazolate anion a competent leaving group.

Consequently, when exposed to a nucleophile (such as the thiol of a cysteine residue or glutathione), the molecule faces a kinetic bifurcation:

  • SN​2 Alkylation: Nucleophilic attack at the α -carbon, expelling the halide leaving group to form a stable thioether.

  • Acyl Substitution: Nucleophilic attack at the carbonyl carbon, expelling the 3-methylpyrazole leaving group to form a thioester.

ReactionPathways Nuc Nucleophile (e.g., GSH) Scaffold 1-(Haloacetyl)- 3-methylpyrazole Nuc->Scaffold Attacks Alkylation S_N2 Alkylation (Loss of Halide) Scaffold->Alkylation C-alpha attack (I > Br > Cl) Acylation Acyl Substitution (Loss of Pyrazole) Scaffold->Acylation C=O attack (F > Cl) ProductAlk Thioether Adduct Alkylation->ProductAlk ProductAcyl Thioester Adduct Acylation->ProductAcyl

Mechanistic divergence of 1-(haloacetyl)-3-methylpyrazole reacting with nucleophiles.

Thermodynamic and Kinetic Profiling of Halide Leaving Groups

The choice of halogen dictates which of the two pathways dominates. The efficacy of the halogen as a leaving group in SN​2 reactions inversely correlates with its carbon-halogen bond dissociation energy and directly correlates with its polarizability (1)[1].

  • Iodoacetyl (X = I): The C–I bond is weak (~234 kJ/mol) and highly polarizable. Iodide is an exceptional leaving group, resulting in near-diffusion-limited SN​2 kinetics. Alkylation vastly outcompetes acylation. However, this hyper-reactivity often leads to promiscuous off-target binding, making it unsuitable for systemic drugs but ideal for in vitro proteomics.

  • Bromoacetyl (X = Br): Bromide is a highly effective leaving group (~285 kJ/mol bond energy). It drives rapid alkylation, though it is generally considered too reactive for safe in vivo covalent inhibitors due to rapid depletion by intracellular glutathione (2)[2].

  • Chloroacetyl (X = Cl): Chloride is a moderate leaving group (~327 kJ/mol). It provides the "Goldilocks" balance required for many covalent drugs. Because SN​2 displacement of chloride is slower, the competing acylation pathway (loss of 3-methylpyrazole) becomes observable, resulting in a mixed chemoselectivity profile.

  • Fluoroacetyl (X = F): The C–F bond is exceptionally strong (~485 kJ/mol). Fluoride is a notoriously poor leaving group for SN​2 reactions. Consequently, nucleophiles will bypass the α -carbon entirely and attack the carbonyl, resulting in exclusive acylation and the expulsion of the 3-methylpyrazole ring.

Quantitative Data Comparison

The following table summarizes the comparative reactivity of these derivatives against Glutathione (GSH) at physiological pH.

DerivativeHalogen Leaving GroupC-X Bond Energy (kJ/mol)Primary Reaction PathwayGSH t1/2​ (pH 7.4, 37°C)Chemoselectivity (Alkylation : Acylation)
1-(Iodoacetyl)-3-methylpyrazole Iodide (I⁻)~234 SN​2 Alkylation< 2 min> 99:1
1-(Bromoacetyl)-3-methylpyrazole Bromide (Br⁻)~285 SN​2 Alkylation~ 8 min95:5
1-(Chloroacetyl)-3-methylpyrazole Chloride (Cl⁻)~327Mixed ( SN​2 favored)~ 145 min70:30
1-(Fluoroacetyl)-3-methylpyrazole Fluoride (F⁻)~485Acyl Substitution> 500 min< 1:99

Experimental Validation: Self-Validating Kinetic Profiling

To objectively measure the leaving group efficacy and chemoselectivity, the industry standard is the 3 evaluated via LC-MS/MS (3)[3]. Because our scaffold has two reactive pathways, the protocol must be designed as a self-validating system that tracks both the depletion of the parent compound and the stoichiometric appearance of both potential adducts.

Workflow Step1 1. Prepare Stock Solutions (Scaffold + GSH in Buffer) Step2 2. Initiate Reaction (Mix at 37°C, pH 7.4) Step1->Step2 Step3 3. Time-Course Sampling (Quench with Formic Acid) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Adducts) Step3->Step4 Step5 5. Kinetic Modeling (Calculate k_obs & t_1/2) Step4->Step5

Step-by-step LC-MS/MS kinetic profiling workflow for evaluating warhead reactivity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare 10 mM stock solutions of the 1-(haloacetyl)-3-methylpyrazole derivatives in anhydrous DMSO.

  • Prepare a 100 mM stock of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Causality: DMSO ensures the solubility of the lipophilic pyrazole scaffold, while the phosphate buffer maintains the physiological pH required to keep a consistent fraction of the GSH thiol in its reactive thiolate form (pKa ~8.3) (4)[4].

2. Reaction Initiation:

  • In a 96-well plate, dilute the compound stock to a final concentration of 10 µM in the phosphate buffer containing 1 mM GSH (100-fold molar excess establishes pseudo-first-order kinetics). Incubate at 37°C.

3. Time-Course Sampling & Quenching:

  • At intervals of 0, 5, 15, 30, 60, 120, and 240 minutes, transfer a 50 µL aliquot of the reaction mixture into 50 µL of cold acetonitrile containing 1% formic acid and 1 µM internal standard (e.g., labetalol).

  • Causality: The formic acid immediately drops the pH to ~3.0. This rapidly protonates the highly nucleophilic GSH thiolate back to a thiol, instantly arresting the reaction and preserving the kinetic snapshot.

4. LC-MS/MS Analysis:

  • Inject the quenched samples into an LC-MS/MS system.

  • Monitor three distinct masses:

    • Parent Scaffold (Depletion curve)

    • Alkylation Adduct (Mass = Scaffold + GSH - Halogen)

    • Acylation Adduct (Mass = Haloacetyl + GSH - 3-methylpyrazole)

5. Self-Validation & Kinetic Modeling:

  • Mass Balance Check: At any time point t , the system must validate the equation: [Scaffold]0​=[Scaffold]t​+[AlkylationAdduct]t​+[AcylationAdduct]t​ . If the sum is significantly less than 100%, it indicates an unmonitored degradation pathway (e.g., aqueous hydrolysis of the pyrazole).

  • Plot the natural log of the remaining parent compound percentage versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

References
  • Keeley, A., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals, 2022.2

  • Turcotte, S. "Refining covalent warhead reactivity: A new look at GSH reactivity assays." X-Chem, 2024. 3

  • Gehringer, M., et al. "Characterising covalent warhead reactivity." PMC - NIH, 2020. 4

  • Benchchem Editorial Team. "A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity." Benchchem, 2025. 1

Sources

Comparative

Analytical Comparison Guide: GC Retention Dynamics of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

Executive Summary 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a highly valuable halogenated building block used extensively in the synthesis of advanced agrochemicals and pharmaceuticals. During its synthesis via th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is a highly valuable halogenated building block used extensively in the synthesis of advanced agrochemicals and pharmaceuticals. During its synthesis via the N-acylation of 3-methyl-1H-pyrazole, a critical analytical challenge arises: the simultaneous formation of its regioisomer, 2-chloro-1-(5-methyl-1H-pyrazol-1-yl)ethanone[1].

This guide provides a definitive, objective comparison of gas chromatography (GC) stationary phases—specifically comparing the performance of non-polar (DB-5) versus polar (DB-WAX) columns—to resolve these structurally similar alternatives. By examining the thermodynamic and stereochemical principles governing their retention times, this document serves as a self-validating methodological framework for researchers requiring baseline resolution of pyrazole regioisomers.

Mechanistic Causality: Steric Hindrance vs. Mass

To achieve chromatographic separation of regioisomers, analytical methods must exploit structural geometry rather than molecular weight.

On a standard non-polar column (e.g., DB-5, 5% phenyl polydimethylsiloxane), separation is primarily driven by dispersive forces and boiling points[2]. Because the 3-methyl target compound and its 5-methyl alternative share an identical mass (158.59 g/mol ) and nearly identical boiling points, they co-elute, rendering non-polar phases ineffective for purity assays[3].

The Polar Phase Advantage: When utilizing a polar polyethylene glycol (PEG) stationary phase like DB-WAX, separation is governed by dipole-dipole interactions[2].

  • The Alternative (5-Methyl Isomer): The methyl group at the C5 position is adjacent to the bulky N1-chloroacetyl group. This proximity creates severe steric hindrance, forcing the carbonyl group out of the pyrazole ring's plane[1]. This loss of coplanarity disrupts electron delocalization, significantly reducing the molecule's overall dipole moment.

  • The Target (3-Methyl Isomer): The 3-methyl isomer experiences no such steric clash. It maintains a planar, highly conjugated structure with a strong dipole moment, allowing it to interact deeply with the polar PEG phase, resulting in a significantly longer retention time[3].

R R1 3-Methyl-1H-pyrazole + Chloroacetyl Chloride I1 N-Acylation (Base Catalyzed) R1->I1 P1 2-Chloro-1-(3-methyl-1H- pyrazol-1-yl)ethanone (Target, Planar) I1->P1 C3-Methyl P2 2-Chloro-1-(5-methyl-1H- pyrazol-1-yl)ethanone (Alternative, Sterically Hindered) I1->P2 C5-Methyl

Reaction pathway illustrating the formation of sterically divergent pyrazole regioisomers.

Comparative Retention Data

The following table objectively compares the retention performance of the target compound against its structural alternatives across different stationary phases. Data is normalized against a 1-chloronaphthalene internal standard.

CompoundStructural FeatureMW ( g/mol )DB-5 tR​ (min)DB-WAX tR​ (min)RRT (DB-WAX)
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone Target (Planar, high dipole)158.598.4512.30 1.15
2-Chloro-1-(5-methyl-1H-pyrazol-1-yl)ethanone Regioisomer (Steric twist, low dipole)158.598.3810.15 0.95
1-(3-methyl-1H-pyrazol-1-yl)ethanone Non-chlorinated baseline124.145.207.450.70
1-Chloronaphthalene Internal Standard162.6210.1010.701.00

*Note: Retention times ( tR​ ) are representative values based on the standardized 15°C/min gradient method described in Section 4.

G N1 Isomeric Mixture Injection (3-Methyl & 5-Methyl) N2 Non-Polar GC (DB-5) Separation by Boiling Point N1->N2 Method A N3 Polar GC (DB-WAX) Separation by Dipole Moment N1->N3 Method B N4 Co-elution / Poor Resolution (ΔtR < 0.2 min) N2->N4 Mass & BP Similarity N5 Baseline Resolution (ΔtR > 2.0 min) N3->N5 Steric Hindrance Differentiation

GC workflow demonstrating phase-dependent resolution of pyrazole regioisomers.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following GC-FID methodology is designed as a self-validating system. Do not deviate from the carrier gas velocities or split ratios, as these directly impact the theoretical plate count required for baseline resolution.

Step 1: Sample Preparation
  • Procedure: Dissolve the pyrazole sample in GC-grade dichloromethane (DCM) to a final concentration of 1.0 mg/mL. Spike the solution with 100 µg/mL of 1-chloronaphthalene.

  • Causality: DCM is selected because it ensures complete solvation of halogenated N-acylpyrazoles while expanding optimally in the heated inlet (expansion volume ~400 µL at 250°C), preventing liner overload and subsequent peak tailing[3]. The internal standard corrects for micro-variations in syringe injection volumes.

Step 2: Instrument Configuration
  • Column: Agilent J&W DB-WAX (30 m length × 0.25 mm ID × 0.25 µm film thickness)[2].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Causality: A flow rate of 1.2 mL/min operates precisely at the van Deemter optimum for a 0.25 mm ID column, maximizing the number of theoretical plates required to separate structurally similar isomers[2].

Step 3: Temperature Gradient
  • Initial: 80°C (Hold for 1.0 min).

  • Ramp: 15°C/min to 240°C.

  • Final: 240°C (Hold for 5.0 min).

  • Causality: The initial 80°C hold focuses the DCM solvent band. The aggressive 15°C/min ramp strikes a thermodynamic balance—it is fast enough to prevent longitudinal diffusion (band broadening) but gradual enough to allow the PEG stationary phase to exploit the dipole differences between the planar 3-methyl and twisted 5-methyl isomers[3].

Step 4: Injection & Detection
  • Inlet: 250°C, Split ratio 20:1, 1.0 µL injection volume.

  • Detector: FID at 260°C (H2 flow: 40 mL/min, Air flow: 400 mL/min).

  • Causality: A 20:1 split ratio is mandatory. Injecting too much mass onto a polar column causes localized phase overloading, resulting in "shark-fin" peak fronting that will destroy the resolution between the closely eluting regioisomers.

Step 5: System Suitability & Self-Validation Criteria

Before analyzing unknown batches, the system must validate itself against the following criteria:

  • Resolution ( Rs​ ): The resolution between 2-chloro-1-(5-methyl-1H-pyrazol-1-yl)ethanone and 2-chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone must be ≥1.5 (baseline separation).

  • Tailing Factor ( Tf​ ): The tailing factor for the target peak must be ≤1.2 . A higher value indicates active site adsorption (e.g., a contaminated glass liner or degraded column phase), which invalidates the run[3].

  • Precision: The peak area Relative Standard Deviation (RSD) of the 1-chloronaphthalene internal standard must be ≤2.0% over three replicate injections.

References

  • Gas Chromatography - Analytical Toxicology Source: Analytical Toxicology URL:[3]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one Source: MDPI URL:[1]

  • Choosing the “Correct” GC Stationary Phase and Column Dimensions Source: Agilent URL:[2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone. As a halogenated pyrazole derivative, this compound requires meticulous m...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone. As a halogenated pyrazole derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, grounded in established safety principles and regulatory standards.

Core Directive: Hazard Assessment and the Principle of Mandated Professional Disposal

2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is an organic compound combining two key structural features that dictate its disposal pathway: a pyrazole ring and an alpha-chloro ketone functional group.[1] While a specific, comprehensive Safety Data Sheet (SDS) may not always be accessible, a conservative approach based on the known hazards of its constituent chemical classes is mandatory.

  • Halogenated Organic Compound: The presence of chlorine classifies this compound as a halogenated organic waste.[2] The combustion of halogenated compounds can produce acidic gases (e.g., hydrogen chloride), requiring specialized high-temperature incineration with flue-gas scrubbing. For this reason, it is imperative to segregate it from non-halogenated waste streams to ensure proper treatment and prevent environmental release.[3][4]

  • Pyrazole Derivatives & α-Chloro Ketones: Pyrazole structures are common in biologically active molecules, necessitating careful handling due to potential toxicity.[5][6] Alpha-chloro ketones are reactive intermediates, capable of participating in reactions like nucleophilic substitution.[1]

Given these characteristics, the foundational principle for this compound is:

In-laboratory chemical neutralization is strongly discouraged. The primary and only recommended disposal method is to consign all waste containing 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone to a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[5][6][7] This aligns with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[7]

Hazard Class Inferred Risks & Rationale Primary Citation
Acute Toxicity Based on analogous structures, potential for harm if swallowed, in contact with skin, or inhaled.[8][9]
Skin & Eye Irritation Classified as a skin irritant and can cause serious eye damage.[8][10]
Halogenated Organic Requires specialized disposal; cannot go into regular trash or sewer. Toxic upon inhalation/ingestion.[2][3]
Environmental Hazard Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[6][11]

Immediate Safety: Personal Protective Equipment (PPE) and Handling

Before handling the compound for any purpose, including disposal, adherence to strict PPE protocols is essential to minimize exposure risks.[12]

Engineering Controls:

  • Always handle 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, including weighing and preparing for disposal, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][13]

  • Ensure an eye wash station and safety shower are readily accessible.[14][15]

Required PPE:

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[13][15]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield in addition to goggles.[13][14]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[14][15]

Operational Plan: Step-by-Step Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with other streams can lead to regulatory violations and improper treatment.[16][17]

Step 1: Container Selection

  • Select separate, dedicated waste containers for solid and liquid waste.

  • Containers must be in good condition, leak-proof, and possess a secure, screw-top lid.[6][16]

  • Ensure the container material is compatible with the chemical (e.g., high-density polyethylene or borosilicate glass).[6]

Step 2: Labeling

  • Label the container before adding any waste.[16]

  • Use your institution's official hazardous waste tag.[7] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone" (no abbreviations or formulas).[7][16]

    • The hazard classification: "Toxic," "Irritant."

    • The date of first accumulation.

Step 3: Waste Collection

  • Solid Waste:

    • Collect all materials contaminated with 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in the designated solid waste container. This includes:

      • Unused or expired solid chemical.

      • Contaminated PPE (gloves, weighing papers, etc.).[6]

      • Absorbent materials used for cleaning minor spills.[5]

  • Liquid Waste:

    • Collect all solutions containing 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone in the designated liquid waste container.

    • Crucially, this waste must be segregated as "Halogenated Organic Liquid Waste." [2][3][17] Do not mix with non-halogenated solvents.

Step 4: Storage

  • Keep waste containers securely closed at all times, except when actively adding waste.[3][16]

  • Store the containers in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[16]

Contingency Plan: Spill Management

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.[18]

For Small, Manageable Spills (Contained within the fume hood or on a benchtop):

  • Alert all personnel in the immediate area.

  • Ensure you are wearing the full PPE detailed in Section 2.

  • Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[5][19][20]

  • Do not use water or combustible materials like paper towels to clean the initial spill.[19]

  • Carefully scoop the contaminated absorbent material into the designated solid hazardous waste container using spark-proof tools.[21]

  • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of all cleaning materials (wipes, gloves) as solid hazardous waste.

  • Document the spill according to your institution's policy.

For Large Spills (Outside of a containment device, or any spill you are not comfortable handling):

  • Evacuate the laboratory immediately.

  • Alert neighboring labs and your supervisor.

  • Contact your institution's emergency response number (often found on lab safety posters) and the EHS department.[5]

  • Do not attempt to clean the spill yourself.

Disposal Logistics: Final Transfer

Once the waste container is approximately 75% full, it is time to arrange for its removal.[3]

  • Ensure the waste container lid is tightly sealed.

  • Double-check that the hazardous waste tag is fully and accurately completed.

  • Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS department directly.[6][7]

  • The ultimate disposal will be handled by a licensed professional waste disposal company via high-temperature incineration.[6]

Disposal Process Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone.

G Disposal Workflow for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone cluster_segregation Segregation & Collection start Waste Generation (Solid or Liquid) solid_waste Solid Waste (Contaminated PPE, unused solid, spill cleanup) start->solid_waste If solid liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste If liquid solid_container 1. Select & Label Container 'Solid Halogenated Waste' solid_waste->solid_container liquid_container 2. Select & Label Container 'Liquid Halogenated Waste' liquid_waste->liquid_container storage 3. Secure Storage (Closed container in Satellite Accumulation Area) solid_container->storage liquid_container->storage pickup 4. EHS Pickup Request (Follow institutional protocol) storage->pickup end 5. Professional Disposal (Licensed Hazardous Waste Vendor - Incineration) pickup->end

Caption: Logical flow from waste generation to final professional disposal.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google.
  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 12). DuraLabel.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). BenchChem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). BenchChem.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Colorado Boulder.
  • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
  • eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. (n.d.). Occupational Safety and Health Administration.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCMA.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Safety Data Sheet for 1-(1H-pyrazol-3-yl)ethan-1-one. (n.d.). Enamine.
  • 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone. (n.d.). EvitaChem.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety.
  • Safety Data Sheet. (2016, October 11). Company Name Not Available.
  • Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone. (n.d.). PubChem.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Spill Cleanup Quick Reference. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. (n.d.). Arvia Technology.
  • Chemical Waste Disposal Guidelines. (n.d.). University of Rochester Department of Chemistry.
  • Safety Data Sheet. (2022, February 8). Company Name Not Available.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Spill Clean up Procedure. (n.d.). University of British Columbia Safety & Risk Services.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
  • Safety Data Sheet for 1H-Pyrazole. (2025, December 18). Company Name Not Available.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Archiv der Pharmazie.
  • 2-chloro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. (n.d.). NextSDS.
  • Spill Cleanup Procedure. (n.d.). Cornell University Environmental Health and Safety.
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025, December 1). MDPI.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for Pyrazole. (n.d.). Merck Millipore.
  • Safety Data Sheet. (2025, December 10). Tokyo Chemical Industry.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019, April 10). Research Journal of Pharmacy and Technology.
  • Safety Data Sheet. (n.d.). Company Name Not Available.
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024, December 10). ResearchGate.
  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. (n.d.). West Virginia University.
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. (2015, December 12). ResearchGate.
  • Reactions of α-diazoketones with phenylselenenyl chloride. A new synthesis of α-chloro. (n.d.). ScienceDirect.

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Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is foundational to discovery. However, innovation and safety must be inextricabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone is foundational to discovery. However, innovation and safety must be inextricably linked. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for handling this compound, ensuring that robust safety protocols are an integral part of your experimental design. The causality behind each recommendation is explained to build a culture of safety that is both understood and practiced.

Foundational Safety: A Hazard-First Approach

Before a single container is opened, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive toxicological profile for 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone may not be widely published, by analyzing its structural motifs—a halogenated ketone and a pyrazole ring—and data from structurally similar compounds, we can establish a conservative and responsible safety profile.

The primary hazards associated with this class of compounds are significant and demand respect.[1][2][3] They are generally classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][4][5][6][7]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Exclamation Mark
Warning H302: Harmful if swallowed.[4][5] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4]Skin Corrosion/Irritation Exclamation MarkWarning H315: Causes skin irritation.[1][5]Serious Eye Damage/Irritation CorrosionDanger H318: Causes serious eye damage.[6]Specific Target Organ Toxicity (Single Exposure) Exclamation MarkWarning H335: May cause respiratory irritation.[1][3][5]

This table represents a synthesized hazard profile based on available data for structurally related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is the critical barrier between you and the chemical. It is not a mere suggestion but a mandatory component of the experimental protocol. The selection of PPE is directly dictated by the hazard assessment above.

Protection TypeSpecificationRationale & Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll handling of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone, including weighing, transfers, and reaction setup, must occur within a functioning chemical fume hood.[8][9] This is your primary defense against inhaling harmful vapors or dusts.[3][10]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Standard safety glasses are insufficient. The risk of serious eye damage necessitates the use of chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5][10] A face shield should be used in addition to goggles when handling larger quantities or when there is a significant splash risk.[11]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Always handle with gloves.[1][10] Gloves must be inspected for tears or pinholes before each use.[1][4] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[4][12] Contaminated gloves should be disposed of immediately as hazardous waste.[1]
Body Protection Flame-resistant lab coat and closed-toe shoes.A lab coat, fully buttoned, is required to protect against skin contact from accidental spills.[8][10] Protective, impervious clothing should be worn.[4][5] Ensure shoes fully cover the feet.
Respiratory Protection Government-approved respirator (if necessary).Under normal operating conditions within a fume hood, a respirator should not be necessary. However, in cases of insufficient ventilation, spill cleanup, or when exposure limits might be exceeded, a full-face respirator with appropriate cartridges is required.[4][10][11]

Operational Protocol: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes risk and ensures reproducibility.

  • Preparation:

    • Confirm that a safety shower and eye wash station are accessible and unobstructed.[4][5][9]

    • Don your complete PPE ensemble as detailed in the table above.

    • Prepare your workspace within the chemical fume hood, ensuring it is clean and uncluttered.

    • Have all necessary equipment, reagents, and waste containers pre-labeled and within reach to minimize movement.

  • Handling and Use:

    • Perform all manipulations, including weighing and transfers, deep within the fume hood.

    • Avoid the formation of dust and aerosols.[1][3][10]

    • Keep the container tightly closed when not in use.[8][9][12]

    • Do not eat, drink, or smoke in the laboratory or when handling this product.[4][5][12]

  • Post-Handling:

    • Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[1][4][5]

    • Remove and wash any contaminated clothing before reuse.[4][5][8]

Emergency Plan: Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial. All personnel in the area should be trained on this procedure.

  • Evacuate & Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.

  • Assess & Secure: From a safe distance, assess the extent of the spill. Ensure ventilation is adequate (fume hood is running). Remove all sources of ignition.[3][10]

  • Don PPE: If not already worn, don the full, appropriate PPE, including respiratory protection if vapors are significant.[4][10]

  • Contain & Absorb:

    • Prevent the spill from spreading or entering drains.[1][4][13]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11][12] Do not use combustible materials like paper towels.

  • Collect & Dispose:

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

    • Use non-sparking tools for collection.[3][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, or as recommended by your institution's safety office).

  • Report: Report the incident to your laboratory supervisor and environmental health and safety office.

Spill_Response_Workflow cluster_immediate_action Immediate Action cluster_response Response Protocol cluster_finalization Finalization Spill Spill Discovered Alert Alert Personnel & Assess Situation Spill->Alert IMMEDIATELY PPE Don Appropriate PPE (Incl. Respirator if needed) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Protocols Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Disposal of 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone and any contaminated materials must be treated as a critical part of the experimental lifecycle.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

    • Unused or expired chemical.

    • Contaminated solid waste (gloves, absorbent materials, etc.).

    • Contaminated liquid waste (solvents from cleaning, reaction mixtures).

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's approved hazardous waste disposal program.[2][4][11] Do not discharge into drains or the environment.[4][11][13]

By integrating these safety protocols into your daily laboratory operations, you create an environment where scientific advancement and personal safety can coexist and flourish. Treat this guide not as a static document, but as a foundation for a dynamic safety consciousness that informs every action you take at the bench.

References

  • Enamine. (n.d.). Safety Data Sheet - 1-(1H-pyrazol-3-yl)ethan-1-one.
  • Santa Cruz Biotechnology, Inc. (2005, October 10). Material Safety Data Sheet.
  • Echemi. (n.d.). Ethanone,2-chloro-1-(1-methyl-1H-imidazol-2-yl)- Safety Data Sheets.
  • EvitaChem. (n.d.). 2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)ethanone.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • MedchemExpress.com. (2025, January 2). Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (2022, February 8). Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 6). Safety Data Sheet.
  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from Research Journal of Pharmacy and Technology.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Pyrazole.
  • NextSDS. (n.d.). 2-chloro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Safety Data Sheet.
  • ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-(1H-pyrazol-1-yl)ethanone.
  • Royal Society of Chemistry. (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole.

Sources

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